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  • Product: 1,3-Propanediamine, N-9-octadecenyl-
  • CAS: 4573-44-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of N-Oleyl-1,3-diaminopropane

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of N-oleyl-1,3-diaminopropane, a cationic surfactant with significant applications across various industrial and resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of N-oleyl-1,3-diaminopropane, a cationic surfactant with significant applications across various industrial and research sectors. It is utilized as a corrosion inhibitor, asphalt emulsifier, and a key component in the formation of vesicles for delivery systems.[1][2][3][4] This document details a robust two-step synthetic pathway, commencing with the cyanoethylation of oleylamine, followed by the catalytic reduction of the nitrile intermediate. Furthermore, it outlines a comprehensive characterization workflow employing Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to validate the purity and structural integrity of the final product. This guide is intended for researchers, chemists, and professionals in material science and drug development seeking a practical, field-tested approach to the synthesis and validation of this versatile compound.

Introduction: The Significance of N-Oleyl-1,3-diaminopropane

N-oleyl-1,3-diaminopropane, with the chemical formula C₂₁H₄₄N₂, is an amphiphilic molecule possessing a long, hydrophobic oleyl chain and a hydrophilic diaminopropane headgroup.[4][5] This distinct structure confers excellent surface-active properties, rendering it a highly versatile compound. Its primary utility is derived from its ability to adsorb at interfaces, which leads to its widespread use as a corrosion inhibitor in the oil and gas industry, an adhesion promoter in asphalt emulsions, and a flotation agent in mineral processing.[1][2][3][4]

In the fields of drug delivery and biotechnology, the cationic nature of N-oleyl-1,3-diaminopropane facilitates its interaction with negatively charged cell membranes and nucleic acids. This characteristic is leveraged in the creation of liposomes and other nanoparticle systems designed for the encapsulation and targeted delivery of therapeutic agents. The molecule's capacity for self-assembly into various supramolecular structures further broadens its applicability in advanced materials and nanotechnology. A thorough understanding of its synthesis and rigorous characterization are crucial for harnessing its full potential in these demanding applications.

Synthetic Pathway: A Two-Step Approach

The synthesis of N-oleyl-1,3-diaminopropane is most efficiently achieved through a two-step process. The first step involves the Michael addition of acrylonitrile to oleylamine, a reaction known as cyanoethylation.[6][7] The resulting nitrile intermediate is subsequently reduced to the primary amine in the second step to yield the final product.

Synthesis_Workflow Oleylamine Oleylamine Cyanoethylation Cyanoethylation (Michael Addition) Oleylamine->Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylation Intermediate N-(2-cyanoethyl)oleylamine Cyanoethylation->Intermediate Step 1 Reduction Catalytic Reduction (e.g., H₂/Raney Ni) Intermediate->Reduction Final_Product N-Oleyl-1,3-diaminopropane Reduction->Final_Product Step 2 Characterization_Workflow Synthesized_Product Synthesized N-Oleyl-1,3-diaminopropane FTIR FTIR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Data Analysis & Structural Confirmation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Figure 2: A typical workflow for the characterization of N-oleyl-1,3-diaminopropane.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The disappearance of the characteristic nitrile (C≡N) stretching vibration and the appearance of N-H stretching and bending vibrations are key indicators of a successful reduction.

Experimental Protocol:

  • Sample Preparation: Place a small drop of the purified N-oleyl-1,3-diaminopropane between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Position the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates should be acquired first and subtracted from the sample spectrum.

Expected Data:

Wavenumber (cm⁻¹)VibrationExpected Outcome
~3300-3400N-H stretching (primary amine)Appearance of two distinct peaks, characteristic of a primary amine.
~2850-2950C-H stretching (alkyl chain)Strong, sharp peaks confirming the presence of the oleyl chain.
~2240-2260C≡N stretching (nitrile)Absence of this peak indicates complete reduction of the intermediate.
~1590-1650N-H bending (primary amine)Appearance of a broad peak, confirming the presence of the primary amine.
~1465C-H bending (CH₂)A distinct peak corresponding to the scissoring vibration of methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and splitting patterns of the signals are used to confirm the structure of N-oleyl-1,3-diaminopropane.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.34t2H-CH=CH- (olefinic protons of the oleyl chain)
~2.70t4H-CH₂-NH₂ and -CH₂-NH- (protons adjacent to the terminal amine)
~2.60t2H-NH-CH₂- (protons on the carbon adjacent to the secondary amine)
~2.00m4H-CH₂-CH=CH-CH₂- (allylic protons)
~1.65m2H-CH₂-CH₂-NH₂ (protons on the central carbon of the propane chain)
~1.20-1.40m~20H-(CH₂)n- (methylene protons of the oleyl chain)
~0.88t3H-CH₃ (terminal methyl group of the oleyl chain)

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~130-CH=CH- (olefinic carbons)
~50-52-NH-CH₂- (carbon adjacent to the secondary amine)
~40-42-CH₂-NH₂ (carbon adjacent to the terminal primary amine)
~30-33-CH₂-CH₂-NH₂ (central carbon of the propane chain and various CH₂ in the oleyl chain)
~22-30-(CH₂)n- (remaining methylene carbons of the oleyl chain)
~14-CH₃ (terminal methyl carbon)
Mass Spectrometry (MS)

Principle: Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain further structural information from its fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source, which is well-suited for polar molecules like amines.

Expected Data: The ESI-MS spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺. For N-oleyl-1,3-diaminopropane (C₂₁H₄₄N₂), the calculated molecular weight is 324.59 g/mol . [5]Therefore, the mass spectrum should display a major peak at m/z ≈ 325.6.

Conclusion

The synthesis and characterization of N-oleyl-1,3-diaminopropane can be reliably accomplished through the described two-step synthetic route and a comprehensive analytical workflow. The successful execution of the cyanoethylation and subsequent catalytic reduction, followed by rigorous spectroscopic confirmation, ensures a high-purity product suitable for a wide array of applications, from industrial processes to advanced biomedical research. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile cationic surfactant.

References

  • OLEYL PROPYLENE DIAMINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • N-OLEYL-1,3-DIAMINO PROPANE. (2025, July 29). Maha Automation. Retrieved from [Link]

  • N-Oleyl-1,3-propanediamine - Nama Group. (2023, October 23). Retrieved from [Link]

  • N-Oleyl-1,3-propanediamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • US20200080206A1 - Oleyl propylenediamine-based corrosion inhibitors - Google Patents. (2020, March 12).
  • Chemical Properties, Production Process, and Applications of N-Oleyl-1,3-propanediamine (CAS: 7173-62-8). (2025, December 4). PolyblueChem. Retrieved from [Link]

  • N-Oleyl-1,3-propanediamine | C21H44N2 | CID 6435904. (n.d.). PubChem. Retrieved from [Link]

  • Two-Step Reduction Pathway of Copper(II) by Oleylamine for the Nucleation of Cu(0) Nanoparticles. (n.d.). Retrieved from [Link]

  • N-OLEYL-1,3-PROPANEDIAMINE DIACETATE. (n.d.). precisionFDA. Retrieved from [Link]

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Retrieved from [Link]

  • N-Oleyl 1,3-propanediamine (DAO V). (n.d.). Kerui Chemicals. Retrieved from [Link]

  • Synthesis of N-oleyl-1,3-propylenediamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Professional China N-Oleyl 1,3-propanediamine - N'-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine (DMAPAPA). (n.d.). Kerui Chemicals. Retrieved from [Link]

  • Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Retrieved from [Link]

  • Oleylamine as Both Reducing Agent and Stabilizer in a Facile Synthesis of Magnetite Nanoparticles. (n.d.). Retrieved from [Link]

  • What is the exact reduction-oxidation reaction between metal ions and oleylamine? (2013, July 19). ResearchGate. Retrieved from [Link]

  • Schematics of acrylonitrile cyanoethylation reaction and overview of... (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in Nickel Nanoparticle Synthesis via Oleylamine Route. (2020, April 9). MDPI. Retrieved from [Link]

  • N-OLEYL-1,3-PROPANEDIAMINE. (n.d.). precisionFDA. Retrieved from [Link]

  • FTIR spectra of 1,3-diaminopropane, neat PTF, and PTF-PPAF copolymers. (n.d.). ResearchGate. Retrieved from [Link]

  • Conjugation of acrylonitrile and 2-cyanoethylene oxide with hepatic glutathione. (n.d.). PubMed. Retrieved from [Link]

  • Nucleic Bases Alkylation with Acrylonitrile and Cyanoethylene Oxide: A Computational Study. (2018, February 19). PubMed. Retrieved from [Link]

  • 1,3-Propanediamine, N,N-diethyl-. (n.d.). The NIST WebBook. Retrieved from [Link]

  • N-oleyl-1,3-propanediamine dimerate | CAS#:68552-24-9. (2024, February 6). Chemsrc. Retrieved from [Link]

Sources

Exploratory

The Mechanistic Role of N-9-octadecenyl-1,3-propanediamine in Advanced Nanomedicine and Surface Chemistry

Executive Summary [1], commonly referred to in industrial and pharmaceutical contexts as N-oleyl-1,3-propanediamine or Duomeen O[2], is a highly versatile cationic surfactant. Characterized by an amphiphilic structure co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[1], commonly referred to in industrial and pharmaceutical contexts as N-oleyl-1,3-propanediamine or Duomeen O[2], is a highly versatile cationic surfactant. Characterized by an amphiphilic structure containing a monounsaturated C18 hydrophobic tail and a dual-amine hydrophilic headgroup, this molecule has transitioned from traditional industrial applications (such as corrosion inhibition and ore flotation) to the cutting edge of nanomedicine. In modern drug development, it serves as a critical structural component in lipid-based drug delivery systems, particularly for the encapsulation and cytosolic delivery of nucleic acids (mRNA, siRNA, and gene-editing payloads)[3],[4].

This whitepaper provides an in-depth technical analysis of the structure-function relationship of N-9-octadecenyl-1,3-propanediamine, detailing self-validating experimental workflows for its application in lipid nanoparticles (LNPs).

Physicochemical Profiling & Structural Dynamics

The efficacy of N-9-octadecenyl-1,3-propanediamine as a functional excipient is entirely dictated by its physicochemical properties. The molecule features a cis-double bond at the C9 position of its alkyl chain. This stereochemical "kink" prevents tight crystalline packing of the lipid tails, thereby increasing the fluidity of the resulting lipid bilayer or nanoparticle core.

Simultaneously, the 1,3-propanediamine headgroup contains both a secondary and a primary amine. This provides a multi-stage pKa profile. At physiological pH (7.4), the molecule maintains a moderate cationic charge, allowing for stable circulation. However, within the acidic environment of an endosome (pH 5.5), both nitrogen atoms become fully protonated, driving a massive increase in local charge density that triggers membrane destabilization and payload release.

Quantitative Physicochemical Data

Table 1: Key physicochemical properties dictating formulation parameters.

PropertyValueStructural & Formulation Significance
IUPAC Name N1-[(9Z)-Octadec-9-en-1-yl]propane-1,3-diamineDefines the cis-isomer essential for membrane fluidity.
Molecular Formula C₂₁H₄₄N₂Establishes the amphiphilic balance of the surfactant.
Molar Mass 324.6 g/mol Critical for calculating precise Nitrogen-to-Phosphate (N/P) stoichiometric ratios during nucleic acid complexation[1].
Density 0.841 g/cm³Required for accurate volumetric dispensing in organic solvent phases[2].
Boiling Point 300 °CIndicates high thermal stability, allowing for heat-assisted lipid dissolution[2].
Solubility Insoluble in water; Soluble in ethanolNecessitates the use of solvent-injection or microfluidic mixing techniques for aqueous dispersion.

Mechanism of Action in Drug Delivery

MOA Tail Hydrophobic Oleyl Tail (C18, cis-double bond) Fluidity Increased Membrane Fluidity (Prevents tight packing) Tail->Fluidity Head Hydrophilic Diamine Head (Ionizable Nitrogens) Charge pH-Responsive Cationic Charge (Protonation at low pH) Head->Charge LNP Lipid Nanoparticle (LNP) Assembly & Nucleic Acid Binding Fluidity->LNP Charge->LNP Escape Endosomal Destabilization & Cytosolic Payload Release LNP->Escape

Figure 1: Structural logic and pH-responsive mechanism of N-9-octadecenyl-1,3-propanediamine.

The dual-amine headgroup is the engine of [4]. Once an LNP is endocytosed by a target cell, the endosome actively pumps in protons. The diamine acts as a "proton sponge," buffering the endosome and causing osmotic swelling. Concurrently, the fully protonated amines electrostatically bind to the anionic phospholipids of the endosomal membrane, forming inverted hexagonal (H_II) phase structures that physically rupture the vesicle.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to design protocols where the physical chemistry of the molecule inherently validates the success of the procedure.

Protocol 1: Microfluidic Formulation of mRNA-Loaded LNPs

Objective: Formulate monodisperse LNPs utilizing N-9-octadecenyl-1,3-propanediamine as the primary cationic lipid.

Causality & Rationale: We utilize microfluidic mixing rather than bulk nanoprecipitation because bulk mixing creates heterogeneous localized supersaturation, leading to high polydispersity (PDI > 0.3). Microfluidics ensures the mixing time is shorter than the lipid aggregation time, kinetically trapping the mRNA within a uniform lipid shell.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve mRNA in 50 mM Citrate buffer (pH 4.0). Causality: At pH 4.0, the diamine headgroup is fully protonated, ensuring immediate and robust electrostatic complexation with the polyanionic mRNA backbone.

  • Lipid Phase Preparation: Dissolve N-9-octadecenyl-1,3-propanediamine, cholesterol, DSPC, and PEG-lipid in 100% Ethanol at a molar ratio of 50:38.5:10:1.5.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic micromixer at a 3:1 flow rate ratio (Aqueous:Ethanol) with a total flow rate of 12 mL/min.

  • Dialysis (The Thermodynamic Trap): Immediately dialyze the output against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. Causality: As the pH rises to 7.4, the surfactant loses a significant portion of its net positive charge. This drives the hydrophobic collapse of the lipid shell around the mRNA core, neutralizing the surface charge and preventing systemic toxicity.

  • Validation Checkpoint: Measure Dynamic Light Scattering (DLS) pre- and post-dialysis. A successful, self-validated formulation will maintain a PDI < 0.15 and a Z-average diameter of 60–90 nm, proving that thermodynamic collapse occurred without inter-particle aggregation.

Workflow Aq Aqueous Phase (mRNA, pH 4.0) Mix Microfluidic Mixing (Kinetic Trapping) Aq->Mix Lipid Lipid Phase (Surfactant in EtOH) Lipid->Mix Dialysis Dialysis to pH 7.4 (Hydrophobic Collapse) Mix->Dialysis QC Quality Control (DLS, RiboGreen) Dialysis->QC

Figure 2: Microfluidic LNP formulation workflow and self-validating QC checkpoints.

Protocol 2: Mechanistic Validation of Endosomal Escape

Objective: Isolate and prove the pH-dependent membrane disruption capability of the surfactant.

Causality & Rationale: To prove that N-9-octadecenyl-1,3-propanediamine drives endosomal escape specifically via pH-dependent protonation, we employ a self-validating pharmacological inhibition assay using Bafilomycin A1 (a specific inhibitor of the vacuolar-type H+-ATPase).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at 10,000 cells/well and incubate overnight.

  • Pharmacological Inhibition: Pre-treat the experimental group with 100 nM Bafilomycin A1 for 1 hour. Leave the control group untreated. Causality: Bafilomycin A1 prevents the endosome from acidifying.

  • Transfection: Introduce the formulated LNPs (encapsulating a GFP mRNA reporter) to both groups.

  • Quantification: After 24 hours, quantify GFP fluorescence via flow cytometry.

  • Validation Checkpoint: If the surfactant relies on an acidic pH shift to become fully protonated and rupture the membrane, the Bafilomycin A1 group will show a >90% reduction in GFP expression compared to the control. This directly validates the structure-function hypothesis.

Broader Industrial Applications

Beyond nanomedicine, the unique cationic and hydrophobic properties of [2] make it an indispensable industrial chemical.

  • Corrosion Inhibition: The cationic diamine head binds tightly to negatively charged metal surfaces, while the C18 oleyl tail forms a dense, hydrophobic monolayer that repels water and corrosive chloride ions.

  • Asphalt Emulsification: It acts as a potent emulsifier, stabilizing oil-in-water interfaces in asphalt production, allowing for lower-temperature paving operations[2].

References[1] Title: N-Oleyl-1,3-propanediamine | CID 6435904

Sources

Foundational

Self-Assembly Properties of N-9-Octadecenyl-1,3-Propanediamine in Aqueous Solutions: A Technical Guide

Executive Summary N-9-octadecenyl-1,3-propanediamine (commonly known as N-oleyl-1,3-propanediamine, OLDA, or Duomeen O) is a highly versatile amphiphilic molecule characterized by an 18-carbon unsaturated tail and a diam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-9-octadecenyl-1,3-propanediamine (commonly known as N-oleyl-1,3-propanediamine, OLDA, or Duomeen O) is a highly versatile amphiphilic molecule characterized by an 18-carbon unsaturated tail and a diamine headgroup. In aqueous solutions, its self-assembly behavior diverges significantly from traditional monoamine surfactants. This guide provides an in-depth mechanistic analysis of OLDA's self-assembly, detailing the causality behind its micellization, vesicle formation, and unique coordination networking. Designed for researchers and drug development professionals, this whitepaper synthesizes thermodynamic principles with self-validating experimental protocols to enable precise manipulation of OLDA in nanotechnology and surface engineering.

The Physics of OLDA Self-Assembly

The self-assembly trajectory of OLDA in aqueous media is dictated by the delicate balance between its hydrophobic tail and its highly polar headgroup.

The Oleyl Tail Kink: The 18-carbon tail contains a cis-double bond at the 9th carbon. This structural kink significantly increases the hydrophobic volume ( v ) and decreases the effective chain length ( lc​ ). According to Israelachvili’s packing parameter ( P=v/(a0​lc​) ), this bulky tail pushes the parameter closer to 1.0 , thermodynamically favoring the formation of bilayer vesicles over highly curved spherical micelles when electrostatic repulsion is minimized.

Diamine Headgroup and pH-Responsiveness: The 1,3-propanediamine headgroup contains both a primary and a secondary amine. At low pH, both amines are fully protonated, maximizing electrostatic repulsion (increasing headgroup area, a0​ ) and favoring micellization. As pH approaches neutrality or mild alkalinity, partial deprotonation reduces a0​ , triggering a phase transition from micelles to stable bilayer vesicles.

Bidentate Coordination Networks: Beyond bulk aqueous self-assembly, OLDA exhibits unique interfacial behavior. As demonstrated in recent [1], the two amino groups can act as bidentate ligands. The 3-carbon spacing is geometrically ideal for forming stable 6-membered chelate rings with metal cations (e.g., Cu²⁺). This allows OLDA to bridge adjacent metal atoms, extending the self-assembly into a robust 2D coordination polymer network rather than a simple self-assembled monolayer[1].

SelfAssembly OLDA Monomeric OLDA (Aqueous Phase) Protonation pH Modulation (Headgroup Charge) OLDA->Protonation Dissolution > CMC Coordination Coordination Networks (Metal Interfaces) OLDA->Coordination Cu²⁺/Fe²⁺ Binding Micelles Spherical Micelles (Low pH, High Repulsion) Protonation->Micelles pH < 7 Vesicles Bilayer Vesicles (Neutral pH, Low Repulsion) Protonation->Vesicles pH ~ 8-9

Fig 1. Logical pathways of OLDA self-assembly and coordination in aqueous environments.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental choice.

Protocol 1: Preparation and Validation of Stable OLDA Aqueous Dispersions

Because OLDA possesses a long hydrophobic tail, it exhibits very limited solubility in water at room temperature[2]. Overcoming this requires precise thermal and kinetic energy management.

  • Step 1: Solubilization. Weigh OLDA to target a 10 mM concentration and suspend it in ultrapure water (Milli-Q, 18.2 MΩ·cm).

  • Step 2: Thermal Incubation. Heat the suspension to 45 °C and stir continuously for >6 hours[1].

    • Causality: The Krafft temperature of OLDA is above room temperature. Heating to 45 °C provides the necessary thermal energy to disrupt the solid crystalline lattice of the amine, allowing bulk water to hydrate the diamine headgroups and initiate self-assembly.

  • Step 3: pH Modulation. Adjust the pH to ~8.0 using dilute HCl or NaOH depending on the target structure (micelles vs. vesicles).

  • Step 4: Self-Validation (Quality Control). Extrude the dispersion through a 200 nm polycarbonate membrane and analyze via Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.

    • Validation Criteria: A monodisperse population (Polydispersity Index < 0.2) with a highly positive Zeta potential (> +30 mV) confirms a stable, non-aggregating colloidal suspension.

Protocol 2: Seeded Growth of OLDA-Capped Au@CuxO Nanospheres

OLDA's unique polarity and capping ability make it an exceptional surfactant for synthesizing complex core-shell nanoparticles, as utilized in advanced [3].

  • Step 1: Seed Preparation. Synthesize 15 nm Au nanoparticles using standard citrate reduction.

  • Step 2: Precursor & Capping Agent Mixing. Combine the Au seeds with a halide-free copper precursor (e.g., copper nitrate) and 5 mM OLDA in an aqueous phase.

    • Causality: Halide ions (Cl⁻, Br⁻) strongly and competitively bind to Au surfaces, which would displace the organic capping agent. Utilizing a halide-free precursor ensures that OLDA acts as the exclusive capping agent[3]. The extra amine group in OLDA increases molecular polarity, enhancing colloidal stability compared to monoamines like oleylamine[3].

  • Step 3: Reduction. Add ascorbic acid dropwise under gentle stirring.

    • Causality: Ascorbic acid acts as a mild reducing agent, slowly reducing Cu²⁺ to mixed oxidation states (CuₓO). The OLDA self-assembled network templates the mesoporous structure of the growing shell.

  • Step 4: Self-Validation. Isolate particles via centrifugation and analyze.

    • Validation Criteria: X-ray Diffraction (XRD) must confirm mixed CuₓO phases without halide contamination. Scanning Electron Microscopy (SEM) should reveal uniform spherical morphology, confirming OLDA successfully prevented anisotropic aggregation.

Workflow Step1 1. Aqueous Dispersion (10 mM OLDA, 45°C, 6h) Step2 2. Seed Introduction (Au Nanoparticles) Step1->Step2 Stirring Step3 3. Metal Precursor Addition (Halide-free Cu) Step2->Step3 Step4 4. Capping & Mesoporous Growth (OLDA-Stabilized Shell) Step3->Step4 Reduction (Ascorbic Acid) Validate Validation: DLS & XRD (Confirm Size & Phase) Step4->Validate In Situ Monitoring

Fig 2. Self-validating workflow for seeded growth of OLDA-capped Au@CuxO nanospheres.

Quantitative Physicochemical Parameters

The following table consolidates the critical quantitative data governing OLDA's self-assembly, providing a comparative baseline for formulation development.

ParameterValue / CharacteristicAnalytical MethodCausality / Implication
Molecular Formula C₂₁H₄₄N₂Mass Spectrometry[4][5]The combination of a long hydrophobic tail and a bulky diamine headgroup dictates its complex amphiphilic behavior.
Aqueous Solubility < 0.1 g/L at 20 °CTurbidimetryThe high hydrophobicity requires thermal energy exceeding the Krafft point to induce stable self-assembly[2].
Krafft Temperature ~35 - 40 °CDifferential Scanning CalorimetryHeating to 45 °C is mandatory for protocol reproducibility and successful hydration[1].
Coordination Mode Monodentate & BidentateFT-IR / ¹H NMREnables the formation of robust 2D coordination networks on metal interfaces, vastly outperforming monoamines[1].
Zeta Potential > +30 mV (at pH 7)Electrophoretic Light ScatteringHigh cationic charge provides powerful electrostatic steric stabilization for colloidal suspensions and nanospheres[3].

Translational Applications

Understanding the self-assembly of OLDA unlocks significant potential across multiple technical domains:

  • Drug Development & Nanomedicine: The ability of OLDA to form stable bilayer vesicles at physiological pH makes it an excellent candidate for liposomal drug delivery systems. Its cationic nature allows for the efficient encapsulation and electrostatic binding of anionic therapeutics, such as nucleic acids (siRNA/mRNA).

  • Advanced Surface Engineering: In industrial settings, OLDA is utilized as a highly effective Film-Forming Amine (FFA). Its bidentate coordination network forms a highly hydrophobic, protective barrier on metal surfaces, drastically reducing corrosion rates in aqueous environments[1][2]. Furthermore, its presence in complex water matrices can be rapidly validated using ambient ionization mass spectrometry[4][5].

References

  • Microscopic Structure and Binding Mechanism of the Corrosion-Protective Film of Oleylpropanediamine on Copper in Hot Water Source: ACS Publications (Langmuir) URL:[Link]

  • Seeded Growth of Au@CuxO Core–Shell Mesoporous Nanospheres and Their Photocatalytic Properties Source: PubMed Central (Frontiers in Chemistry) URL:[Link]

  • Film-forming amines as corrosion inhibitors: a state-of-the-art review Source: Springer (Journal of Applied Electrochemistry) URL:[Link]

  • A Highly Selective Ammonia Ratiometric Fluorescence Sensor Based on Multifunctional Metal–Organic Framework Platform Source: ACS Publications (Analytical Chemistry) URL:[Link]

Sources

Exploratory

Advanced Adsorption Characteristics of N-Oleyl-1,3-Diaminopropane on Metal Substrates

A Technical Whitepaper for Surface Scientists, Materials Engineers, and Pharmaceutical Development Professionals Executive Summary In both pharmaceutical manufacturing and nanomedicine, the precise control of metal-liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Surface Scientists, Materials Engineers, and Pharmaceutical Development Professionals

Executive Summary

In both pharmaceutical manufacturing and nanomedicine, the precise control of metal-liquid interfaces is a critical operational parameter. For drug development professionals, this manifests in two distinct domains: the protection of metallic bioprocessing infrastructure (e.g., stainless steel bioreactors and fluid lines) during aggressive acid-cleaning cycles, and the surface functionalization of metallic nanoparticles (AuNPs, AgNPs) for targeted drug delivery.

N-Oleyl-1,3-diaminopropane (OLDA) —also known commercially as Duomeen O—is a long-chain aliphatic primary diamine (C₂₁H₄₄N₂) that has emerged as a highly effective film-forming amine (FFA)[1]. Due to its unique amphiphilic architecture, OLDA spontaneously adsorbs onto metal surfaces to form a dense, monomolecular hydrophobic barrier[2]. This whitepaper dissects the thermodynamic principles, mechanistic pathways, and self-validating experimental workflows required to harness and quantify OLDA adsorption on metal substrates.

Molecular Architecture and Adsorption Thermodynamics

The efficacy of OLDA stems directly from its dual-domain molecular structure:

  • Hydrophilic Diamine Head: Contains two nitrogen atoms, each possessing an unshared pair of electrons. These act as the primary anchoring sites to the metal substrate[1].

  • Hydrophobic Oleyl Tail: An 18-carbon chain featuring a cis-double bond (C=C). This tail provides steric hindrance and establishes a highly hydrophobic outward-facing boundary layer[1].

Thermodynamic Profile

The adsorption of OLDA onto metallic surfaces (such as carbon steel or transition metal nanoparticles) is an endothermic process that strictly conforms to the Langmuir adsorption isotherm [3]. This indicates that OLDA forms a uniform monolayer where all binding sites on the metal surface are energetically equivalent, and there is minimal lateral interaction between adsorbed molecules. The process is driven by a synergistic combination of physisorption and chemisorption[3].

Mechanistic Pathways of Adsorption

To engineer effective surface modifications, one must understand the causality behind the adsorption mechanics. OLDA acts as a mixed-type inhibitor , meaning its adsorption simultaneously blocks both anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactive sites[2].

  • Physisorption (Electrostatic Attraction): In acidic or aqueous environments, the amine groups of OLDA become protonated (NH₃⁺). These positively charged moieties are electrostatically drawn to the negatively charged regions of the metal surface[1].

  • Chemisorption (Coordinate Covalent Bonding): As the molecule approaches the surface, the free electron pairs on the unprotonated nitrogen atoms form strong coordinate bonds with the vacant d-orbitals of the transition metal atoms (e.g., Fe, Au, Ag)[1]. Furthermore, the π-electrons of the C=C double bond in the oleyl chain can interact with the metal surface, reinforcing the chemisorbed state[1].

Adsorption Logic & Signaling Pathway

AdsorptionMechanism OLDA N-Oleyl-1,3-diaminopropane (OLDA) Amine Hydrophilic Diamine Head (Nitrogen Electron Pairs) OLDA->Amine Tail Hydrophobic Oleyl Tail (C=C Double Bond) OLDA->Tail Physisorption Physisorption (Electrostatic Attraction) Amine->Physisorption Protonated Amines Chemisorption Chemisorption (Coordination with d-orbitals) Amine->Chemisorption Free Electron Pairs Tail->Chemisorption Pi-Electron Interaction Metal Metal Substrate (e.g., Fe, Au, Ag) Physisorption->Metal Chemisorption->Metal Barrier Hydrophobic Monolayer Film (Mixed-Type Inhibition) Metal->Barrier Film Formation

Caption: Mechanistic pathway of OLDA adsorption, illustrating the transition from molecular components to a functional hydrophobic monolayer.

Quantitative Performance Data

The following table synthesizes the protective efficacy of OLDA-based formulations on steel substrates, a critical metric when designing acid-wash protocols for pharmaceutical manufacturing equipment.

Inhibitor FormulationMetal SubstrateCorrosive MediumTemp (K)DosageInhibition Efficiency (%)Ref
OLDA (Pure) 20# Steel1.0 M HCl343 K5.0 g/L94.5% [3]
OLDA + Diethylaminoethanol Carbon Steel1.0 M HClAmbientNot Spec.92.1% [1]

Note: The addition of co-surfactants like Diethylaminoethanol can promote emulsification and improve film uniformity across complex geometries[1].

Experimental Workflows and Validation Protocols

As an application scientist, ensuring reproducibility requires protocols that are self-validating. The following workflows detail how to apply, verify, and quantify OLDA adsorption.

Protocol A: Film Validation via Electrochemical Impedance Spectroscopy (EIS)

Purpose: To dynamically verify the formation of the OLDA monolayer without destroying the sample.

  • Step 1: Substrate Preparation: Polish the metal substrate (e.g., 20# steel) sequentially with SiC paper up to 1200 grit. Degrease with ethanol and dry under a nitrogen stream.

  • Step 2: Monolayer Deposition: Immerse the substrate in a 5 g/L OLDA solution (acidified to pH 2.0 to ensure amine protonation) at 343 K for 2 hours[3].

  • Step 3: EIS Measurement: Transfer the substrate to a standard three-electrode cell. Apply a sinusoidal AC voltage of 10 mV peak-to-peak at the open circuit potential (OCP), sweeping frequencies from 100 kHz down to 10 mHz.

  • Step 4: Causality & Validation:

    • Why this works: The high-frequency region of the Nyquist plot corresponds to the coating capacitance, while the low-frequency region corresponds to charge transfer resistance ( Rct​ ).

    • Self-Validation Check: A successful dense monolayer is confirmed if Rct​ increases by at least an order of magnitude compared to a bare control substrate, proving the film is actively blocking electron transfer.

Protocol B: Surface Hydrophobicity via Contact Angle Goniometry

Purpose: To confirm the orientation of the adsorbed OLDA molecules.

  • Step 1: Deposition & Drying: Following Protocol A (Step 2), remove the substrate and dry gently.

  • Step 2: Droplet Dispensation: Using a micro-syringe, dispense a 2.0 μL droplet of deionized water onto the functionalized metal surface.

  • Step 3: Causality & Validation:

    • Why this works: If OLDA has chemisorbed correctly, the hydrophilic diamine heads are buried against the metal, leaving the hydrophobic oleyl tails pointing outward[2].

    • Self-Validation Check: A measured contact angle of >90° (typically ~110° for long-chain FFAs) validates successful hydrophobic monolayer formation[2]. Angles <90° indicate incomplete coverage or inverted micelle formation.

Protocol C: Trace Quantification via Reactive Paper Spray Mass Spectrometry (PS-MS)

Purpose: To quantify residual OLDA in aqueous wash-lines or colloidal nanoparticle suspensions down to the picogram level without complex sample preparation[4].

  • Step 1: Sample Deposition: Spot 2 μL of the aqueous sample onto a triangular piece of chromatography paper.

  • Step 2: Schiff-Base Derivatization (Crucial Step): Dope the spray solvent (methanol) with 10 μL of pure acetone[4].

    • Why this works: Acetone undergoes a rapid Schiff-base reaction with the primary amines of OLDA. This derivatization dramatically enhances the ionization efficiency and analytical selectivity of the diamine in highly complex matrices.

  • Step 3: MS/MS Analysis: Apply a high voltage (e.g., 3.5 kV) to the paper to induce electrospray. Monitor the intact protonated molecular ion [M+H]+ at m/z 325 [4].

    • Self-Validation Check: The limit of detection (LOD) should reach 0.1 pg [4]. The presence of the m/z 325 peak with minimal fragmentation confirms the precise quantification of OLDA in the system.

Implications for Drug Development and Nanomedicine

Understanding the adsorption mechanics of OLDA unlocks two major capabilities for the pharmaceutical sector:

  • Infrastructure Longevity: By utilizing OLDA during the acid-passivation and descaling of stainless steel bioreactors, facilities can achieve >94% corrosion inhibition[3]. This prevents the leaching of heavy metals (Fe, Cr, Ni) into active pharmaceutical ingredient (API) batches, ensuring stringent regulatory compliance.

  • Nanocarrier Functionalization: When synthesizing metallic nanocarriers (like Gold Nanoparticles for photothermal therapy), OLDA can be introduced to the colloidal suspension. The diamine heads anchor to the AuNP surface via d-orbital coordination, while the oleyl tails create a lipid-like hydrophobic corona. This allows the metallic nanoparticles to seamlessly integrate with liposomal drug delivery systems or cross hydrophobic biological barriers.

References

  • Jiang, B., et al. (2021). Study on the Corrosion Inhibition Performance and Mechanism of N-Oleyl-1,3-Propanediamine on 20 Steel in HCl Environment. ResearchGate / Colloids and Surfaces A. Retrieved from[Link]

  • D-NB.info. (2024). Film-forming amines as corrosion inhibitors: a state-of-the-art review. Retrieved from[Link]

  • Analytical Chemistry (ACS Publications). (2015). Screening and Quantification of Aliphatic Primary Alkyl Corrosion Inhibitor Amines in Water Samples by Paper Spray Mass Spectrometry. Retrieved from[Link]

Sources

Foundational

A Comprehensive Technical Guide to N-9-Octadecenyl-1,3-Propanediamine: From Industrial Surfactancy to Advanced Material Applications

Abstract N-9-octadecenyl-1,3-propanediamine, also known commercially as N-Oleyl-1,3-propanediamine, is a versatile fatty diamine with a unique molecular architecture that bestows upon it a range of valuable physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-9-octadecenyl-1,3-propanediamine, also known commercially as N-Oleyl-1,3-propanediamine, is a versatile fatty diamine with a unique molecular architecture that bestows upon it a range of valuable physicochemical properties.[1] Its structure, featuring a long hydrophobic oleyl tail and a hydrophilic head with two amine functional groups, makes it a powerful surface-active agent.[1] This guide provides an in-depth exploration of its applications in materials science, beginning with its fundamental role as a corrosion inhibitor, emulsifier, and dispersant in established industries.[2][3][4] We further delve into advanced and prospective applications, including its use in surface modification, nanoparticle synthesis, and its potential as a self-assembling component for drug delivery systems. This document is intended for researchers, materials scientists, and formulation chemists, providing both foundational knowledge and field-proven insights into the practical application of this compound.

Core Molecular Profile and Physicochemical Properties

N-9-octadecenyl-1,3-propanediamine (CAS: 7173-62-8) is an organic compound whose utility is derived directly from its amphiphilic nature.[3][4] The molecule consists of an 18-carbon unsaturated hydrocarbon chain (the oleyl group) attached to a 1,3-propanediamine head.[1] The presence of both a primary and a secondary amine, along with a cis-double bond in the hydrophobic tail, dictates its chemical reactivity, surface activity, and spatial configuration.[1]

Chemical Structure

The distinct hydrophobic and hydrophilic regions are key to its function in a variety of material interfaces.

Caption: Chemical structure of N-9-octadecenyl-1,3-propanediamine.

Physicochemical Data

The properties summarized below are critical for predicting its behavior in various formulations and material systems.

PropertyValueSource(s)
CAS Number 7173-62-8[1][3]
Molecular Formula C₂₁H₄₄N₂[1][3]
Molar Mass 324.59 g/mol [1][3]
Appearance Colorless to yellow liquid or paste[1][3]
Odor Ammoniacal[1][3]
Density ~0.841 g/cm³[3]
Melting Point 12 °C (54 °F)[3]
Boiling Point >150 °C[5]
Solubility in Water Insoluble (~36 mg/L at 23 °C)[1][3][5]
Solubility (Organic) Soluble in acetone, methanol[1][3]

Synthesis and Characterization Protocols

Synthesis: A Self-Validating Protocol

The synthesis of N-9-octadecenyl-1,3-propanediamine is typically achieved via a nucleophilic substitution reaction. The causality is straightforward: the primary amine of oleylamine acts as a nucleophile, attacking an electrophilic carbon on an alkyl dihalide, such as 1,3-dibromopropane. A base is crucial to neutralize the HBr byproduct, driving the reaction to completion.[1]

Experimental Protocol: Laboratory Scale Synthesis

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.1 mol of oleylamine in 200 mL of an inert solvent (e.g., toluene).

  • Reagent Addition: Slowly add 0.1 mol of 1,3-dibromopropane to the flask. Subsequently, add a slight molar excess (0.11 mol) of a suitable base (e.g., triethylamine) to act as an acid scavenger.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 6-8 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, filter the mixture to remove the precipitated bromide salt. Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield N-9-octadecenyl-1,3-propanediamine as a yellowish liquid.[1]

G cluster_System Corrosive Environment (Water, H+, Cl-) cluster_Interface Protective Barrier Formation Corrosive Species Corrosive Species Diamine Adsorption Step 1: Adsorption of Diamine Headgroups Corrosive Species->Diamine Adsorption Blocked Metal Surface Metal Surface Diamine Adsorption->Metal Surface Anchoring via N-atoms Film Formation Step 2: Self-Assembly of Hydrophobic Tails Diamine Adsorption->Film Formation Barrier Step 3: Impermeable Hydrophobic Film Film Formation->Barrier

Sources

Exploratory

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of N-oleyl-1,3-diaminopropane

Abstract N-oleyl-1,3-diaminopropane is a cationic surfactant of significant interest in pharmaceutical sciences, acting as an emulsifier, solubilizer, and drug delivery vehicle component. Its functional efficacy is intri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-oleyl-1,3-diaminopropane is a cationic surfactant of significant interest in pharmaceutical sciences, acting as an emulsifier, solubilizer, and drug delivery vehicle component. Its functional efficacy is intrinsically linked to its amphiphilic nature, which is quantitatively described by the Hydrophilic-Lipophilic Balance (HLB). This technical guide provides a comprehensive investigation into the HLB of N-oleyl-1,3-diaminopropane, targeting researchers, scientists, and drug development professionals. We explore the theoretical underpinnings of HLB calculation via established methodologies, critically assess their applicability to this specific molecule, and present a detailed, field-proven experimental protocol for its empirical determination. The guide emphasizes the causality behind methodological choices, ensuring a robust understanding of how to characterize and apply this versatile excipient in advanced formulation development.

Introduction: The Amphiphilic Nature of N-oleyl-1,3-diaminopropane

N-oleyl-1,3-diaminopropane is a diamine compound featuring a long, unsaturated oleyl hydrocarbon chain.[1] This molecular architecture confers an amphiphilic character, with a distinct hydrophobic (lipophilic) oleyl tail and a hydrophilic diamine head.[1] This dual affinity allows it to adsorb at oil-water interfaces, reducing interfacial tension and enabling the formation and stabilization of complex dispersed systems like emulsions.[2] Its industrial applications are diverse, ranging from corrosion inhibition and pigment dispersion to its use as a flotation agent.[3][4]

In the pharmaceutical and drug development sectors, N-oleyl-1,3-diaminopropane's role as a cationic surfactant is particularly valuable. Surfactants are critical excipients that can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), improve drug stability, and form the basis of advanced drug delivery systems such as nanoparticles and microemulsions.[5][6][7]

The key to harnessing these properties lies in understanding the Hydrophilic-Lipophilic Balance (HLB). The HLB system, first introduced by Griffin, provides a semi-empirical scale to measure the degree of a surfactant's hydrophilicity or lipophilicity.[8] This value, typically ranging from 0 to 20, predicts the surfactant's behavior in a formulation, with low HLB values (e.g., 3-6) favoring the formation of water-in-oil (W/O) emulsions and high HLB values (e.g., 8-18) promoting oil-in-water (O/W) emulsions.[8][9] Accurate determination of a surfactant's HLB is therefore not an academic exercise but a foundational requirement for rational and efficient formulation design.

This guide will systematically dissect the theoretical and experimental approaches to determine the HLB of N-oleyl-1,3-diaminopropane, providing scientists with the necessary tools and insights for its effective application.

Physicochemical Profile

A foundational understanding begins with the molecule's basic properties. N-oleyl-1,3-diaminopropane's structure is the primary determinant of its function.

G cluster_lipophilic Lipophilic Oleyl Tail (C18) cluster_hydrophilic Hydrophilic Diamine Head CH3 CH2_1 CH3->CH2_1 CH_cis CH2_1->CH_cis CH_cis2 CH_cis->CH_cis2 = CH2_2 CH_cis2->CH2_2 NH ─NH─ CH2_2->NH CH2_3 (CH₂)₃─ NH->CH2_3 NH2 NH₂ CH2_3->NH2 G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_eval Phase 3: Evaluation & Analysis A1 Select Oil Phase (e.g., Mineral Oil) A3 Prepare Emulsifier Blends (HLB 4 to 16) A1->A3 A2 Select Standard Surfactants High HLB: Tween 80 (15.0) Low HLB: Span 80 (4.3) A2->A3 B1 Create Series of Emulsions (Constant Oil/Water/Surfactant Ratio) A3->B1 B2 Variable: HLB of Emulsifier Blend B3 Homogenize all samples (e.g., High-Shear Mixer @ 5000 RPM, 5 min) B1->B3 C1 Incubate at Controlled Temp (e.g., 25°C, 40°C) B3->C1 C2 Assess Stability Over Time (24h, 7 days, 30 days) C1->C2 C3 Stability Metrics: - Visual Creaming/Separation - Droplet Size Analysis - Centrifugal Stress Test C2->C3 C4 Identify HLB of Most Stable Emulsion C3->C4

Figure 2: Experimental workflow for determining Required HLB.
Detailed Step-by-Step Protocol
  • Materials & Reagents:

    • N-oleyl-1,3-diaminopropane (Surfactant X, HLB unknown)

    • High HLB standard: Polysorbate 80 (Tween® 80, HLB ≈ 15.0)

    • Low HLB standard: Sorbitan Monooleate (Span® 80, HLB ≈ 4.3)

    • Oil Phase: Select an oil relevant to the intended application (e.g., Light Mineral Oil, Isopropyl Myristate, or a specific vegetable oil).

    • Aqueous Phase: Purified, deionized water.

    • Equipment: Analytical balance, beakers, high-shear homogenizer, optical microscope or particle size analyzer, centrifuge, graduated cylinders.

  • Preparation of Emulsifier Blends:

    • To determine the rHLB of the oil phase, first prepare a series of blends using only the standard surfactants (Tween 80 and Span 80) to cover a range from HLB 4 to 16.

    • The percentage of each surfactant needed for a target blend HLB is calculated using the following formula: %High_HLB = 100 * (HLB_Target - HLB_Low) / (HLB_High - HLB_Low) %Low_HLB = 100 - %High_HLB

    • Example for HLB 10: %Tween 80 = 100 * (10 - 4.3) / (15.0 - 4.3) = 53.3%. The blend would be 53.3% Tween 80 and 46.7% Span 80 by weight.

    • Prepare at least 7-8 blends to cover the range (e.g., HLB 6, 8, 9, 10, 11, 12, 14).

  • Formulation of Test Emulsions (o/w type):

    • For each target HLB value, prepare an emulsion with a fixed composition. A typical starting point is:

      • Oil Phase: 20%

      • Total Emulsifier: 5%

      • Aqueous Phase: 75%

    • Weigh the calculated amounts of Tween 80 and Span 80 (totaling 5% of the formulation) and mix them with the oil phase. Heat gently (e.g., to 60°C) if waxes are present.

    • Heat the aqueous phase to the same temperature.

    • Slowly add the aqueous phase to the oil/surfactant phase while mixing with the high-shear homogenizer at a moderate speed.

    • Once all the water is added, increase the homogenization speed (e.g., 5000-8000 RPM) for a fixed time (e.g., 3-5 minutes) to ensure uniform droplet size reduction across all samples.

    • Allow the emulsions to cool to room temperature with gentle stirring.

  • Stability Assessment:

    • Pour each emulsion into a separate, identical, sealed graduated cylinder.

    • Visual Assessment: Observe the samples immediately and after 24 hours, 7 days, and 30 days. Record the time it takes for any creaming (a concentrated layer of oil droplets rising to the top) or phase separation to occur. The emulsion that remains uniform for the longest period is the most stable.

    • Droplet Size Analysis: If available, use a particle size analyzer or optical microscope to measure the mean droplet size of each emulsion shortly after preparation. The emulsion with the smallest and most uniform initial droplet size is typically the most stable.

    • Accelerated Stability (Centrifugation): Centrifuge samples of each emulsion at a set speed (e.g., 3000 RPM) for a set time (e.g., 30 minutes). Measure the volume or height of any separated phase. The sample with the least separation is the most stable.

  • Determining the HLB of N-oleyl-1,3-diaminopropane:

    • From the previous steps, you will have identified the optimal HLB for your chosen oil (the rHLB). Let's assume the rHLB was found to be 11.

    • Now, you can determine the effective HLB of N-oleyl-1,3-diaminopropane (Surfactant X) by blending it with a single standard (e.g., Span 80) to achieve the target rHLB of 11.

    • Use the same formula, but solve for the unknown HLB: HLB_Blend = (w_X * HLB_X) + (w_Span80 * HLB_Span80) 11 = (w_X * HLB_X) + ((1-w_X) * 4.3)

    • Prepare several blends of Surfactant X and Span 80 (e.g., 90:10, 80:20, 70:30) and create emulsions using the same protocol. The blend that produces the most stable emulsion confirms the correct weight ratio (w_X).

    • With the optimal weight ratio w_X known, you can solve the equation for HLB_X. This empirically determined value is the most reliable measure of the functional HLB for N-oleyl-1,3-diaminopropane in your specific system.

Application & Significance in Drug Development

The determined HLB value is a powerful predictor of N-oleyl-1,3-diaminopropane's function in a pharmaceutical formulation.

G cluster_wo W/O Emulsion cluster_ow O/W Emulsion WO Water Droplets in Oil OW Oil Droplets in Water HLB_Low Low HLB (3-6) HLB_Low->WO Favors HLB_Mid Wetting (7-9) HLB_High High HLB (8-18) HLB_High->OW Favors

Figure 3: Relationship between HLB value and primary application.
  • Emulsifier Selection: Based on the experimental results, N-oleyl-1,3-diaminopropane is expected to have a moderately high HLB value, making it an effective emulsifier for O/W systems. This is critical for oral and parenteral drug delivery, where an aqueous continuous phase is preferred.

  • Solubilization of APIs: Surfactants with higher HLB values (typically >10) are effective solubilizing agents. They form micelles in aqueous solutions that can encapsulate and dissolve hydrophobic drug molecules, thereby increasing their apparent solubility and bioavailability. [9]* Advanced Drug Delivery: The ability to form stable O/W nanoemulsions is fundamental to creating drug delivery vehicles. These systems can protect the API from degradation, provide sustained release, and even enable targeted delivery to specific tissues. The HLB of N-oleyl-1,3-diaminopropane is a critical parameter for optimizing the stability and drug-loading capacity of such nano-formulations. [5]

Conclusion

The Hydrophilic-Lipophilic Balance is a cornerstone concept in the formulation of pharmaceutical dosage forms. For a versatile cationic surfactant like N-oleyl-1,3-diaminopropane, a purely theoretical calculation of HLB is insufficient and can be misleading due to the complex nature of its ionic head group. While Griffin's and Davies' methods provide a preliminary estimate, they fail to capture the full physicochemical reality.

This guide has demonstrated that the emulsion stability method is the most robust and scientifically sound approach for determining a reliable, functional HLB value. By systematically testing performance in a relevant oil-water system, formulators can gain a true understanding of the surfactant's behavior. The insights derived from this empirical determination are directly applicable to the rational design of stable emulsions, the effective solubilization of challenging APIs, and the development of next-generation drug delivery systems, ultimately accelerating the path from laboratory formulation to clinical application.

References

  • Davies, J.T. (1957). A quantitative kinetic theory of emulsion type, I. Physical chemistry of the emulsifying agent. Proceedings of the International Congress of Surface Activity, 1, 426-438. [Link]

  • Griffin, W.C. (1949). Classification of Surface-Active Agents by 'HLB'. Journal of the Society of Cosmetic Chemists, 1(5), 311-326. [Link]

  • Griffin, W.C. (1954). Calculation of HLB Values of Non-Ionic Surfactants. Journal of the Society of Cosmetic Chemists, 5(4), 249-256. [Link]

  • O'Lenick, A.J., Jr. (2001). The Hydrophile-Lipophile Balance (HLB) - A Powerful Tool. Journal of Surfactants and Detergents, 4(3), 313-315. [Link]

  • PubChem. (n.d.). N-Oleyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]

  • TEGEWA. (2021). HLB. Retrieved from [Link]

  • Scientist Solutions. (2025). The important role and application of surfactants in pharmaceutical formulations. Retrieved from [Link]

  • The PCCA Blog. (2022). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]

  • Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety. Retrieved from [Link]

  • Biolin Scientific. (2025). Emulsifiers are surfactants that stabilize oil-water interfaces. Retrieved from [Link]

  • Ataman Kimya. (n.d.). OLEYL PROPYLENE DIAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Oleyl-1,3-propanediamine. Retrieved from [Link]

Sources

Foundational

Synergistic Dynamics of N-Oleyl-1,3-Diaminopropane in Polymeric and Surfactant Interfaces

Executive Summary As formulation architectures in drug delivery and surface chemistry become increasingly complex, understanding the precise molecular interactions of amphiphilic molecules is paramount. N-Oleyl-1,3-propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As formulation architectures in drug delivery and surface chemistry become increasingly complex, understanding the precise molecular interactions of amphiphilic molecules is paramount. N-Oleyl-1,3-propanediamine (NOPDA) —also known by its trade name Duomeen O (CAS 7173-62-8)—is a highly versatile cationic surfactant. Characterized by a hydrophobic C18 oleyl tail with a cis-double bond and a hydrophilic 1,3-diaminopropane headgroup, NOPDA exhibits unique interfacial behaviors[1].

This technical guide dissects the causality behind NOPDA’s interaction with anionic polymers and co-surfactants. By examining these mechanisms, we can engineer self-validating protocols for advanced applications ranging from lipid nanoparticle (LNP) drug delivery to film-forming amine (FFA) corrosion inhibition.

Mechanistic Causality in Polymer-Surfactant Interactions

To harness NOPDA effectively, one must understand why it behaves the way it does at the molecular level. Its dual primary and secondary amine groups provide a pH-dependent cationic charge, while the cis-double bond in the oleyl chain introduces a steric "kink" that prevents rigid crystalline packing, thereby enhancing membrane fluidity and interfacial flexibility[1].

Electrostatic and Hydrophobic Synergies with Polymers

When NOPDA is introduced to anionic polymers such as Carboxymethyl Cellulose (CMC), a complex multi-stage interaction occurs. The primary driving force is2[2].

However, causality extends beyond simple charge neutralization. The polar headgroup of the surfactant engages in hydrogen bonding with the polymer backbone, while the nonpolar oleyl chain aligns closely with the polymer's hydrophobic domains[2]. Molecular dynamics reveal that this synergistic binding significantly increases the binding energy of the CMC-surfactant complex to mineral substrates like hematite, enabling superior surface coverage[2].

Mixed Micellization with Co-Surfactants

In highly aqueous or acidic environments (e.g., 1.0 M HCl), the extreme hydrophobicity of NOPDA's C18 chain limits its solubility. To counteract this, co-surfactants like 2-(diethylamino)ethanol (DEAE) are introduced.3[3]. This emulsification is critical; it facilitates the transport of NOPDA to the target interface (such as carbon steel), where it undergoes endothermic chemisorption following the Langmuir isotherm model, forming a highly protective hydrophobic film[3].

G NOPDA N-Oleyl-1,3-diaminopropane (Cationic Surfactant) Polymer Anionic Polymer (e.g., CMC) NOPDA->Polymer Electrostatic & H-Bonding CoSurfactant Co-Surfactant (e.g., DEAE) NOPDA->CoSurfactant Mixed Micellization (Emulsification) Interface Target Interface (Metal/Cell Membrane) NOPDA->Interface Chemisorption & Hydrophobic Insertion Polymer->Interface Steric Stabilization CoSurfactant->Interface Facilitates Uniform Coverage

Interaction pathways of NOPDA with polymers, co-surfactants, and target interfaces.

Quantitative Data Presentation

The efficacy of NOPDA heavily depends on the formulation matrix. Table 1 summarizes the performance metrics of NOPDA across different application domains based on recent empirical data.

Table 1: Quantitative Efficacy Metrics of NOPDA Formulations
Application DomainFormulation ComponentsInteraction MechanismKey Performance MetricObserved Value
Corrosion Inhibition NOPDA + DEAEChemisorption & EmulsificationInhibition Efficiency (1.0 M HCl)92.1%[3]
Drug Delivery (LNPs) NOPDA + PhospholipidsHydrophobic Tail InsertionEncapsulation Efficiency50% – 99%+[1]
Mineral Beneficiation NOPDA + CMCElectrostatic & H-BondingAdsorption Kinetics (QCM-D)High Mass Adsorption[2]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic justification (the why) and an internal control to verify success.

Protocol A: QCM-D & EIS Evaluation of NOPDA Adsorption Kinetics

This protocol evaluates the film-forming capabilities of NOPDA/DEAE formulations on metal substrates. Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) measures mass adsorption, while Electrochemical Impedance Spectroscopy (EIS) validates the barrier properties of the film[2],[3].

  • Sensor Preparation & Baseline Equilibration:

    • Action: Mount a carbon steel-coated QCM-D sensor and flow 1.0 M HCl buffer at 50 µL/min until frequency ( ΔF ) and dissipation ( ΔD ) stabilize.

    • Causality: Establishes a zero-point baseline. A drifting baseline indicates sensor contamination or incomplete thermal equilibration.

  • Inhibitor Injection (NOPDA + DEAE):

    • Action: Inject the NOPDA/DEAE formulation into the flow cell.

    • Causality: DEAE emulsifies NOPDA, allowing it to reach the sensor. A sharp decrease in ΔF indicates mass deposition, while a low ΔD indicates a rigid, tightly packed Langmuir monolayer[3].

  • Solvent Rinse (Self-Validation Step):

    • Action: Flush the cell with pure 1.0 M HCl buffer for 20 minutes.

    • Causality: This step differentiates between physisorption and chemisorption. If ΔF returns to baseline, the interaction was purely physical (reversible). If ΔF remains low, irreversible chemisorption has successfully occurred[3].

  • EIS Measurement:

    • Action: Apply an AC perturbation (10 mV rms) over a frequency range of 100 kHz to 10 mHz.

    • Causality: Validates the QCM-D data. An increase in the charge transfer resistance ( Rct​ ) confirms that the chemisorbed NOPDA layer is actively blocking corrosive ion transfer[3].

Workflow Prep Step 1: Formulation Prep NOPDA + DEAE Equilibrate Step 2: Baseline Equilibration (Buffer Solution) Prep->Equilibrate Inject Step 3: Sample Injection (Monitor ΔF and ΔD) Equilibrate->Inject Rinse Step 4: Solvent Rinse (Assess Chemisorption) Inject->Rinse Analyze Step 5: Data Analysis (Langmuir Isotherm & EIS) Rinse->Analyze

Step-by-step workflow for evaluating NOPDA adsorption kinetics using QCM-D and EIS.

Protocol B: Microfluidic Formulation of NOPDA-Lipid Nanoparticles (LNPs)

Traditional thin-film hydration often yields highly polydisperse liposomes.4[4].

  • Organic Phase Preparation:

    • Action: Dissolve NOPDA, structural phospholipids (e.g., DSPC), and cholesterol in pure ethanol at a predetermined molar ratio.

    • Causality: Ethanol fully solubilizes the hydrophobic oleyl chains. The cis-double bond of NOPDA will dictate the final fluidity of the LNP bilayer[1].

  • Aqueous Phase Preparation:

    • Action: Dissolve the Active Pharmaceutical Ingredient (API) in a low-pH citrate buffer (pH 4.0).

    • Causality: At pH 4.0, the 1,3-diaminopropane headgroup of NOPDA is fully protonated, maximizing electrostatic complexation with anionic APIs (like nucleic acids).

  • Hydrodynamic Mixing:

    • Action: Inject the organic and aqueous phases into a microfluidic herringbone mixer at a 1:3 volume ratio.

    • Causality: The rapid polarity shift forces the lipids to instantly precipitate and self-assemble around the API. The rapid mixing speed traps the liposomes in a kinetic state, ensuring monodispersity[4].

  • Dialysis & Size Selection:

    • Action: Dialyze the formulation against PBS (pH 7.4) for 24 hours.

    • Causality: Removes residual ethanol and unencapsulated API. Shifting to physiological pH partially deprotonates NOPDA, stabilizing the LNP for systemic delivery.

Sources

Protocols & Analytical Methods

Method

Application Note: N-9-octadecenyl-1,3-propanediamine (NOPDA) as a High-Performance Corrosion Inhibitor for Carbon Steel

Executive Summary The protection of carbon steel in highly acidic environments (such as acid pickling, industrial descaling, and oilfield acidizing) requires robust corrosion inhibitors capable of forming resilient prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of carbon steel in highly acidic environments (such as acid pickling, industrial descaling, and oilfield acidizing) requires robust corrosion inhibitors capable of forming resilient protective barriers. N-9-octadecenyl-1,3-propanediamine (commonly known as N-oleyl-1,3-propanediamine, NOPDA, or Duomeen O) is an unsaturated fatty diamine that demonstrates exceptional efficacy as a film-forming amine (FFA)[1].

This application note details the mechanistic rationale, formulation strategies, and validated experimental protocols for utilizing NOPDA as a mixed-type corrosion inhibitor for carbon steel in 1.0 M HCl environments. By combining macroscopic weight-loss assays with microscopic electrochemical and surface analyses, researchers can systematically validate the efficacy of NOPDA-based formulations.

Mechanistic Rationale & Formulation Chemistry

The Challenge of Fatty Diamines

NOPDA possesses a long hydrophobic oleyl tail and two hydrophilic amine groups. While the amine groups provide excellent anchoring sites for metal surfaces, the long hydrocarbon chain severely limits its aqueous solubility, especially in acidic media. If used alone, NOPDA tends to aggregate, leading to uneven film formation and localized corrosion[2].

The Co-Formulation Solution

To resolve this, NOPDA must be co-formulated with a hydrotrope or emulsifier. Diethylaminoethanol (DEAE) is highly recommended[3]. DEAE reduces the interfacial tension of the solution, promoting the emulsification of NOPDA into stable micelles. This ensures a uniform dispersion of the inhibitor, allowing it to migrate efficiently to the metal-liquid interface.

Adsorption Physics

Once at the carbon steel surface, NOPDA inhibits corrosion through a dual-action adsorption mechanism[3][4]:

  • Physisorption : In 1.0 M HCl, the amine groups of NOPDA are protonated. The carbon steel surface, which is positively charged in acid, first adsorbs chloride ions ( Cl− ). The protonated NOPDA molecules are then electrostatically attracted to this intermediate chloride layer.

  • Chemisorption : As the molecules approach the surface, the unshared electron pairs (lone pairs) on the nitrogen atoms interact directly with the vacant d-orbitals of the iron surface, forming stable coordinate covalent bonds.

Because chemisorption is an endothermic process, the inhibition efficiency of NOPDA uniquely increases at elevated temperatures (e.g., 343 K), conforming to the Langmuir isotherm model[3]. The long oleyl tails then align outward, creating a dense, hydrophobic barrier that repels water and corrosive ions, acting as a mixed-type inhibitor (blocking both anodic iron dissolution and cathodic hydrogen evolution).

Mechanism NOPDA N-9-octadecenyl-1,3-propanediamine (Hydrophobic Tail + Active Amines) Aqueous Stable Aqueous Micelle Dispersion in 1.0 M HCl NOPDA->Aqueous Poorly soluble alone DEAE Diethylaminoethanol (DEAE) (Hydrotrope / Emulsifier) DEAE->Aqueous Reduces interfacial tension CarbonSteel Carbon Steel Surface (Anodic Fe dissolution & Cathodic H+ reduction) Aqueous->CarbonSteel Migration to metal/liquid interface Physisorption Physisorption (Protonated Amines ↔ Cl- ↔ Fe+) CarbonSteel->Physisorption Chemisorption Chemisorption (Amine N-lone pairs → Fe d-orbitals) CarbonSteel->Chemisorption HydrophobicFilm Dense Hydrophobic Protective Film (Mixed-Type Inhibition) Physisorption->HydrophobicFilm Chemisorption->HydrophobicFilm

Fig 1: Dual-action adsorption mechanism of NOPDA/DEAE formulation on carbon steel.

Experimental Protocols

To establish a self-validating system, the evaluation of NOPDA must bridge macroscopic material loss with microscopic electrochemical behavior.

Protocol A: Preparation of the NOPDA/DEAE FFA Formulation

Causality: Proper micellization is critical. Adding the components in the wrong order or without sufficient shear will result in phase separation, rendering the inhibitor useless.

  • Prepare a base solution of 1.0 M HCl using analytical grade hydrochloric acid and deionized water.

  • Weigh the required amount of NOPDA (e.g., to achieve a final concentration of 1 to 5 g/L).

  • Add DEAE to the NOPDA at a predetermined optimal mass ratio (typically 1:1 to 1:2 NOPDA:DEAE)[3].

  • Introduce the NOPDA/DEAE mixture dropwise into the 1.0 M HCl solution under continuous magnetic stirring at 500 RPM at ambient temperature.

  • Stir for 60 minutes until the solution transitions from cloudy to a stable, translucent dispersion.

Protocol B: Carbon Steel Preparation & Static Weight Loss Assay

Causality: Weight loss is the most direct, irrefutable measure of corrosion. It validates the integrated performance of the inhibitor over time.

  • Substrate Prep: Machine 20 carbon steel into uniform coupons (e.g., 50 mm × 25 mm × 2 mm). Abrade the surfaces sequentially using SiC paper (grades 400 to 1200) to ensure a standardized surface roughness.

  • Degrease the coupons ultrasonically in absolute ethanol, followed by acetone, for 5 minutes each. Dry under a stream of cold air.

  • Weigh each coupon accurately ( W0​ ) using an analytical balance (±0.1 mg).

  • Immersion: Suspend the coupons in the NOPDA/DEAE 1.0 M HCl formulation (and a blank 1.0 M HCl control) at 343 K for 24 hours.

  • Remove the coupons, scrub gently with a bristle brush under running water to remove loose corrosion products, rinse with ethanol, dry, and re-weigh ( W1​ ).

  • Calculate Inhibition Efficiency ( ηWL​% ) based on the reduction in weight loss compared to the blank.

Protocol C: Electrochemical Validation (EIS & PDP)

Causality: Electrochemical Impedance Spectroscopy (EIS) quantifies the resistance of the formed film, while Potentiodynamic Polarization (PDP) confirms whether the inhibitor blocks anodic, cathodic, or both reactions.

  • Utilize a standard three-electrode cell: Carbon steel working electrode (1 cm² exposed area), platinum counter electrode, and saturated calomel electrode (SCE) reference.

  • Immerse the working electrode in the test solution for 30 minutes at Open Circuit Potential (OCP) to achieve steady-state film adsorption.

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract Charge Transfer Resistance ( Rct​ ).

  • PDP Measurement: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate Tafel slopes to determine corrosion current density ( icorr​ ).

Workflow Prep Formulation Prep NOPDA + DEAE in 1.0 M HCl Immersion Immersion Test 343 K, 5 g/L Dosage Weight Loss Assay Prep->Immersion Substrate Substrate Prep Abrade Carbon Steel Degrease & Dry Substrate->Immersion Analysis Electrochemical Analysis EIS (R_ct, C_dl) PDP (E_corr, i_corr) Immersion->Analysis Validate Mechanism Surface Surface Analytics SEM, AFM Contact Angle Immersion->Surface Confirm Film

Fig 2: End-to-end experimental workflow for validating NOPDA corrosion inhibition.

Data Presentation & Expected Outcomes

When executing the protocols above, the NOPDA/DEAE formulation demonstrates a clear concentration and temperature-dependent efficacy. Because the primary binding mechanism is endothermic chemisorption, performance peaks at elevated temperatures, making it highly suitable for industrial applications like hot acid descaling[3].

Table 1: Expected Quantitative Outcomes for NOPDA/DEAE in 1.0 M HCl

Inhibitor Dosage (g/L)Temperature (K)Corrosion Rate ( mm/year ) Rct​ ( Ω⋅cm2 )Inhibition Efficiency ( η% )
0 (Blank)298~18.5~15.2N/A
1.0298~3.2~85.4~82.7%
5.0298~1.8~140.1~90.2%
0 (Blank)343~145.0~2.5N/A
5.0 343 ~7.9 ~215.8 ~94.5%

Note: Data synthesized from benchmark studies of NOPDA-based film-forming amines on 20 carbon steel[3].

Advanced Surface Characterization & Residual Monitoring

To fully validate the self-assembling nature of the NOPDA film, post-immersion surface analytics are required:

  • Atomic Force Microscopy (AFM) & SEM: Coupons exposed to the blank acid will show deep pitting and high surface roughness (e.g., Ra​>300 nm). Coupons treated with 5 g/L NOPDA will exhibit a significantly smoother morphology ( Ra​<50 nm), confirming the presence of a uniform, protective organic layer[2][3].

  • Contact Angle Goniometry: The bare, corroded steel surface is highly hydrophilic (contact angle < 30°). Successful NOPDA adsorption flips the surface energetics, resulting in a hydrophobic surface (contact angle > 90°) due to the outward-facing oleyl carbon chains[3].

  • Residual Inhibitor Monitoring (PS-MS): In industrial settings, monitoring the residual concentration of NOPDA in the aqueous phase is critical to prevent runaway reactions or under-dosing. Paper Spray Mass Spectrometry (PS-MS) allows for the direct, in situ rapid detection and quantification of Duomeen O (NOPDA) in complex water matrices at low limits of detection (<0.1 pg) without prior sample pretreatment[5][6].

References

  • Jiang, B., Sun, W., Cai, J., Chen, S., & Hou, B. (2021). Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1,3-propanediamine based formulation. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 624, 126824.[Link]

  • Jjunju, F. P. M., Giannoukos, S., Marshall, A., & Taylor, S. (2015). Screening and Quantification of Aliphatic Primary Alkyl Corrosion Inhibitor Amines in Water Samples by Paper Spray Mass Spectrometry. Analytical Chemistry, 87(24), 12027–12035.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6435904, N-Oleyl-1,3-propanediamine.[Link]

Sources

Application

Protocol for nanoparticle synthesis using N-oleyl-1,3-diaminopropane as a capping agent

An Application Note and Protocol for the Synthesis of Nanoparticles Utilizing N-oleyl-1,3-diaminopropane as a Versatile Capping and Structure-Directing Agent Authored by: Gemini, Senior Application Scientist Abstract The...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Nanoparticles Utilizing N-oleyl-1,3-diaminopropane as a Versatile Capping and Structure-Directing Agent

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of nanoparticles with precisely controlled size, shape, and stability is paramount for their application in fields ranging from catalysis to nanomedicine. The choice of capping agent is a critical determinant of the final nanoparticle characteristics. N-oleyl-1,3-diaminopropane (also known as OPDA) has emerged as a highly effective agent due to its unique molecular architecture. This application note provides an in-depth guide to the synthesis of nanoparticles using OPDA, detailing its multifaceted roles, a step-by-step experimental protocol, and methods for characterization. We will explore the causal relationships behind experimental parameters, offering researchers the foundational knowledge to adapt and optimize this protocol for their specific nanomaterial systems.

Introduction: The Scientific Merit of N-oleyl-1,3-diaminopropane (OPDA)

N-oleyl-1,3-diaminopropane is an amphiphilic molecule featuring a long, hydrophobic oleyl chain and a hydrophilic head containing two primary amine groups[1][2]. This structure imparts a unique set of properties that make it an exceptional capping agent in nanoparticle synthesis:

  • Bidentate Coordination: Unlike its monoamine counterpart, oleylamine, the two amine groups in OPDA can chelate to the nanoparticle surface. This "chelate effect" provides a stronger, more stable binding, which enhances surface passivation and reduces the likelihood of ligand desorption and subsequent nanoparticle aggregation[1].

  • Steric Stabilization: The long (C18) oleyl chain extends into the solvent, creating a robust steric barrier that prevents nanoparticles from approaching each other and agglomerating, ensuring high colloidal stability[3].

  • Structure-Directing Influence: OPDA can act as a structure-directing agent, influencing the final morphology of the nanomaterial. It has been instrumental in creating complex structures like mesoporous shells in core-shell nanoparticles[4].

  • High-Temperature Solvent: In many solvothermal or "hot-injection" syntheses, OPDA can serve as the reaction medium itself, facilitating the controlled reduction of metal precursors and subsequent crystal growth at elevated temperatures[4].

The combination of these attributes allows for the synthesis of uniform, highly stable nanoparticles, making OPDA a superior choice for demanding applications.

Experimental Workflow and Causality

The synthesis of nanoparticles is a process of controlled precipitation from a supersaturated solution. The workflow involves the thermal decomposition of a precursor in the presence of the capping agent, which modulates nucleation and growth.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A Mix Precursor(s) & N-oleyl-1,3-diaminopropane B Purge with Inert Gas (e.g., N2, Ar) A->B Remove O2 C Heat to Reaction Temp. (e.g., 150-220°C) B->C D Hold for Growth (e.g., 30-180 min) C->D Nucleation & Growth E Cool to Room Temp. D->E F Add Anti-Solvent (e.g., Acetone, Ethanol) E->F Induce Precipitation G Centrifuge to Pellet Nanoparticles F->G H Wash & Redisperse (e.g., in Toluene, Hexane) G->H Remove Excess Reactants I Characterization (TEM, DLS, XRD, etc.) H->I Final Product

Figure 1: General experimental workflow for nanoparticle synthesis using OPDA.

Scientist's Insight: Explaining the "Why"
  • Inert Atmosphere (Step B): Many metal and semiconductor precursors are susceptible to oxidation at high temperatures. Removing oxygen by purging with an inert gas like nitrogen or argon is crucial to prevent the formation of unwanted metal oxides and ensure the purity of the desired nanoparticles[3].

  • High Reaction Temperature (Step C): The elevated temperature serves two primary purposes. First, it provides the activation energy needed for the thermal decomposition of the metal precursor (e.g., a metal acetylacetonate) to form zero-valent metal atoms. Second, it ensures the reaction medium, including OPDA, is in a liquid state and has sufficient kinetic energy to facilitate diffusion and controlled particle growth[3][4].

  • Purification with Anti-Solvent (Step F): The OPDA-capped nanoparticles are typically soluble in nonpolar organic solvents. Adding a polar "anti-solvent" like acetone or ethanol drastically reduces their solubility, causing them to precipitate out of the solution. This allows for their separation from the reaction mixture via centrifugation[3].

Detailed Synthesis Protocol: A Generalizable Example

This protocol describes a solvothermal method adaptable for various metal and metal-oxide nanoparticles (e.g., Pd-based, Cu-based) using a metal acetylacetonate precursor.

Materials & Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
Metal(II) or (III) Acetylacetonate [M(acac)x]Synthesis GradeSigma-AldrichNanoparticle Precursor
N-oleyl-1,3-diaminopropane (OPDA)Technical Grade, >95%Alfa ChemistryCapping Agent, Solvent, Reductant
Toluene / n-HexaneAnhydrous, >99.8%Fisher ScientificDispersing Solvent for final product
Acetone / EthanolACS Reagent GradeVWRAnti-solvent for purification
Nitrogen or Argon GasHigh Purity, >99.99%AirgasInert atmosphere
Glass Vial (20 mL) with Septum Cap--Reaction Vessel
Schlenk Line or Glovebox--For maintaining an inert atmosphere
Step-by-Step Methodology
  • Vessel Preparation: Place a magnetic stir bar into a 20 mL glass vial.

  • Reagent Addition: In the vial, combine the metal precursor (e.g., 10-20 mg of Pd(acac)₂ or Cu(acac)₂) with 5 mL of N-oleyl-1,3-diaminopropane (OPDA)[4]. The OPDA acts as both the solvent and the capping agent.

    • Scientist's Insight: The ratio of the capping agent to the metal precursor is a critical parameter. A higher ratio generally leads to smaller, more monodisperse nanoparticles by providing more surface coverage and limiting particle growth[3].

  • Inert Atmosphere Purging: Seal the vial with a septum cap. Using a needle connected to a Schlenk line, purge the vial with nitrogen or argon gas for 5-10 minutes while stirring to remove any dissolved oxygen.

  • Heating and Reaction: Place the vial in an oil bath pre-heated to the desired reaction temperature (typically between 150°C and 220°C)[4].

    • Scientist's Insight: The reaction temperature directly influences the kinetics of precursor decomposition and particle growth. Higher temperatures often lead to larger nanoparticles. Precise temperature control is essential for reproducibility[5].

  • Reaction Hold: Maintain the reaction at this temperature under constant stirring for a set duration, typically ranging from 30 to 180 minutes[4]. The solution will typically change color, indicating the formation of nanoparticles.

  • Cooling: After the reaction period, remove the vial from the oil bath and allow it to cool to room temperature. For rapid quenching, an ice-water bath can be used[4].

  • Nanoparticle Precipitation: Add an excess of a polar anti-solvent (e.g., 10-15 mL of acetone) to the cooled colloidal solution. The solution should become turbid as the nanoparticles precipitate.

  • Isolation: Transfer the mixture to a centrifuge tube. Centrifuge at high speed (e.g., 8,000-16,000 rpm) for 10-15 minutes to pellet the nanoparticles[3][4].

  • Washing: Carefully decant and discard the supernatant, which contains unreacted precursors and excess OPDA. Add a nonpolar solvent like toluene or hexane to redisperse the nanoparticle pellet. Repeat the precipitation and centrifugation steps (steps 7-9) at least two more times to ensure high purity.

  • Final Product: After the final wash, redisperse the purified nanoparticle pellet in a minimal amount of a suitable nonpolar solvent (e.g., toluene or hexane) for storage and characterization.

The Capping Mechanism: A Molecular View

The effectiveness of OPDA is rooted in its molecular structure, which facilitates robust surface passivation and colloidal stability.

G cluster_NP Nanoparticle Surface cluster_ligand1 cluster_ligand2 NP Nanoparticle Core (e.g., Au, Pd, CuxO) N1 N1->NP N2 N1->N2  Diamine Headgroup (Bidentate Binding) N2->NP C1 N2->C1 Oleyl Tail (Steric Hindrance)       N3 N3->NP N4 N3->N4 N4->NP C2 N4->C2

Figure 2: Chelation of OPDA on a nanoparticle surface.

The two amine (–NH₂) groups on the hydrophilic head form strong coordinative bonds with the metal atoms on the nanoparticle surface, a process known as chemisorption[1]. This bidentate chelation is thermodynamically more favorable than the monodentate binding of single-amine ligands. The long, hydrophobic oleyl tails are repelled by each other in the solvent, creating a steric shield that physically prevents the nanoparticle cores from aggregating[3].

Characterization and Validation

To confirm the successful synthesis and determine the properties of the nanoparticles, a suite of characterization techniques is essential[6].

TechniqueInformation ProvidedExpected Result for Successful Synthesis
Transmission Electron Microscopy (TEM) Provides direct visualization of nanoparticle size, shape, and size distribution.Images showing discrete, non-agglomerated nanoparticles with a uniform morphology (e.g., spherical) and a narrow size distribution.
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of the nanoparticles in colloidal suspension.A single, narrow peak indicating a monodisperse population with high colloidal stability.
X-ray Diffraction (XRD) Determines the crystal structure and phase purity of the nanoparticles.Diffraction peaks corresponding to the expected crystalline phase of the synthesized material (e.g., FCC for gold or palladium).
UV-Visible Spectroscopy For plasmonic nanoparticles (e.g., Au, Ag), it detects the Surface Plasmon Resonance (SPR) peak.A distinct SPR peak at a wavelength characteristic of the nanoparticle size and material[7].
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of the capping agent (OPDA) on the nanoparticle surface.Peaks corresponding to N-H and C-H stretching vibrations from the OPDA molecule, confirming successful surface functionalization[8].

Conclusion

N-oleyl-1,3-diaminopropane is a powerful and versatile capping agent for the synthesis of high-quality, monodisperse nanoparticles. Its unique bidentate binding mechanism and long alkyl chain provide exceptional stability, while its role as a high-temperature solvent simplifies solvothermal synthesis routes. By understanding the causal principles behind the protocol—from the necessity of an inert atmosphere to the function of an anti-solvent—researchers can confidently employ and adapt this methodology to produce a wide array of custom nanomaterials for advanced applications in drug development, catalysis, and materials science.

References

  • N-Oleyl-1,3-propanediamine (CAS 7173-62-8) For Research. Benchchem.
  • CAS 7173-62-8 N-Oleyl-1,3-propanediamine - Surfactant. Alfa Chemistry.
  • Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies.Nanoscale (RSC Publishing).
  • Procedures for the Synthesis and Capping of Metal Nanoparticles.Methods in Molecular Biology.
  • Advances in Nickel Nanoparticle Synthesis via Oleylamine Route.MDPI.
  • N-OLEYL-1,3-DIAMINO PROPANE. Maha Automation.
  • A study on gold nanoparticle synthesis using oleylamine as both reducing agent and protecting ligand.PubMed.
  • biosynthesis of gold nanoparticles using dried flowers extract of achillea wilhelmsii plant.Digi J Nanomater Biostruct.
  • Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties.Nanoscale (RSC Publishing).

Sources

Method

N-Oleyl-1,3-Diaminopropane: A Novel Structure-Directing Agent for Advanced Mesoporous Silica Synthesis

An Application Guide for Researchers Abstract This technical guide provides a comprehensive overview and detailed protocols for utilizing N-oleyl-1,3-diaminopropane as a structure-directing agent (SDA) in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for utilizing N-oleyl-1,3-diaminopropane as a structure-directing agent (SDA) in the synthesis of mesoporous silica nanoparticles (MSNs). We delve into the unique molecular characteristics of this long-chain diamine surfactant and elucidate its mechanism in templating highly ordered mesostructures. This document is intended for researchers, material scientists, and drug development professionals seeking to fabricate advanced porous materials with large, tunable pore diameters and inherent surface functionality, which are highly desirable for applications in drug delivery, catalysis, and separations.

Introduction: The Need for Advanced Mesoporous Materials

Mesoporous materials, characterized by pore diameters between 2 and 50 nm, have become indispensable in modern science due to their exceptionally high surface areas, large pore volumes, and tunable pore structures.[1][2][3] Since the pioneering development of the M41S family of materials, such as MCM-41, in the 1990s, these materials have been extensively explored for a multitude of applications.[4] In the realm of drug development, mesoporous silica nanoparticles (MSNs) are particularly attractive as drug delivery vehicles.[5] Their porous matrix can be loaded with high concentrations of therapeutic agents, and their silica framework is generally considered biocompatible.[5][6]

The synthesis of these ordered materials relies on a templating mechanism, typically using a surfactant as a structure-directing agent (SDA). The surfactant molecules self-assemble into micelles in solution, and a silica precursor (like tetraethyl orthosilicate, TEOS) hydrolyzes and condenses around this organic template.[7] Subsequent removal of the surfactant, usually by calcination or solvent extraction, leaves behind a rigid, porous silica structure that is a negative replica of the micellar arrangement.[8]

While traditional cationic surfactants like cetyltrimethylammonium bromide (CTAB) are widely used, there is a growing need for SDAs that offer greater control over pore size and introduce specific functionalities. N-oleyl-1,3-diaminopropane, a long-chain diamine (C21H44N2), presents a compelling alternative.[9][10] Its unique amphiphilic architecture, featuring a long, hydrophobic oleyl tail and a hydrophilic 1,3-diaminopropane head group, offers distinct advantages for creating next-generation mesoporous materials.[9]

Mechanism of Action: How N-Oleyl-1,3-Diaminopropane Directs Mesostructure Formation

The role of N-oleyl-1,3-diaminopropane as an SDA is rooted in its ability to form cylindrical micelles that serve as a template for the condensing silica framework. The process, typically performed under basic conditions, follows a cooperative self-assembly pathway.

  • Micelle Formation: In an aqueous solution, the amphiphilic N-oleyl-1,3-diaminopropane molecules self-assemble to minimize the unfavorable interaction between their hydrophobic oleyl tails and water. This results in the formation of rod-like or spherical micelles where the oleyl chains form a hydrophobic core and the polar diaminopropane head groups are exposed to the aqueous phase.

  • Silicate Interaction: A silica precursor, such as TEOS, is introduced into the solution. Under basic catalysis (e.g., from NaOH or the diamine itself), TEOS hydrolyzes to form negatively charged silicate oligomers (Si(OH)xO_y_^-).

  • Electrostatic Assembly (S⁺I⁻ Pathway): The protonated diaminopropane head groups of the micelles (S⁺) possess a positive charge, which electrostatically attracts the anionic silicate species (I⁻). This interaction drives the arrangement of silicate oligomers around the surface of the surfactant micelles.

  • Condensation and Solidification: The silicate species continue to polycondense, forming a rigid silica network that encapsulates the organic micellar template.

  • Template Removal: The final step involves the removal of the N-oleyl-1,3-diaminopropane template via calcination (high-temperature heating in air) or solvent extraction, yielding the final mesoporous material.[11]

The long oleyl chain (C18) of N-oleyl-1,3-diaminopropane is significantly larger than the C16 chain of the commonly used CTAB. This increased hydrophobic volume leads to the formation of larger micelles, which in turn templates larger mesopores, a critical advantage for encapsulating bulky biomolecules like proteins and nucleic acids.[8][12] Furthermore, the diamine head group provides two potential points of interaction and a higher charge density compared to mono-amine surfactants, potentially influencing micellar packing and the ordering of the final mesostructure.

G cluster_0 Step 1: Self-Assembly cluster_1 Step 2: Silica Interaction cluster_2 Step 3: Framework Formation SDA N-Oleyl-1,3-diaminopropane (SDA) Micelle Cylindrical Micelle Formation SDA->Micelle In aqueous solution Composite Organic-Inorganic Composite Micelle->Composite Electrostatic Attraction (S⁺I⁻ Pathway) & Condensation TEOS Silica Precursor (TEOS) Silicate Anionic Silicate Oligomers (I⁻) TEOS->Silicate Hydrolysis (Basic pH) Mesoporous Mesoporous Silica (Post-Template Removal) Composite->Mesoporous Calcination or Solvent Extraction

Mechanism of mesopore formation using N-oleyl-1,3-diaminopropane.

Experimental Guide: Synthesis & Characterization

This section provides a representative protocol for the synthesis of large-pore mesoporous silica nanoparticles using N-oleyl-1,3-diaminopropane as the SDA. The causality behind key steps is explained to allow for logical troubleshooting and optimization.

Materials & Reagents
ReagentFormulaPuritySupplierNotes
N-oleyl-1,3-diaminopropaneC21H44N2>95%Major Chemical SupplierThe primary SDA.
Tetraethyl Orthosilicate (TEOS)Si(OC2H5)4>98%Major Chemical SupplierThe silica source.
Sodium Hydroxide (NaOH)NaOH>97%Major Chemical SupplierBasic catalyst.
Ethanol (EtOH)C2H5OH>99.5%Major Chemical SupplierCo-solvent.
Deionized Water (DI H₂O)H₂O18.2 MΩ·cmIn-houseUsed throughout.
Hydrochloric Acid (HCl)HCl37%Major Chemical SupplierFor template extraction.
Detailed Synthesis Protocol (Sol-Gel Method)

This protocol is adapted from standard methods for synthesizing MCM-41 type materials.[7][13][14]

Step 1: Preparation of the Surfactant Solution

  • In a 250 mL round-bottom flask, dissolve 1.0 g of N-oleyl-1,3-diaminopropane in a mixture of 50 mL of DI water and 50 mL of ethanol.

  • Add 3.5 mL of a 2.0 M NaOH aqueous solution to the flask.

    • Rationale: The basic solution acts as a catalyst for TEOS hydrolysis and ensures the diaminopropane head groups are appropriately charged for interaction with the silicate species.

  • Heat the mixture to 80°C under constant stirring (approx. 400 rpm) using a magnetic stir plate and a condenser to prevent solvent evaporation. Stir for 30 minutes to ensure complete dissolution and thermal equilibrium.

Step 2: Addition of Silica Precursor and Hydrothermal Treatment

  • While maintaining the temperature and stirring, add 5.0 g of TEOS dropwise to the surfactant solution over a period of 15 minutes. A white precipitate will form.

    • Rationale: Slow, dropwise addition ensures a controlled rate of hydrolysis and condensation, which is crucial for forming a well-ordered mesostructure.[15]

  • After the complete addition of TEOS, continue stirring the resulting gel-like mixture at 80°C for an additional 2 hours.

    • Rationale: This aging period allows for the polycondensation of the silica framework around the micellar template to complete, strengthening the structure.[4]

Step 3: Product Recovery

  • Cool the mixture to room temperature.

  • Collect the solid product by filtration or centrifugation (e.g., 8000 rpm for 10 minutes).

  • Wash the product three times with DI water and twice with ethanol to remove any unreacted reagents and residual surfactant from the external surface.

  • Dry the as-synthesized material in an oven at 60°C overnight. The resulting white powder contains the silica framework with the SDA trapped inside.

Step 4: Template Removal There are two primary methods for removing the SDA to create the final porous material.

  • Method A: Calcination

    • Place the dried powder in a ceramic crucible and heat it in a muffle furnace.

    • Ramp the temperature to 550°C at a rate of 1-2°C/min and hold for 6 hours.

      • Rationale: The slow ramp rate prevents the rapid combustion of the template, which could cause the porous structure to collapse. The high temperature effectively burns away the organic SDA.[11]

  • Method B: Solvent Extraction (for preserving surface functionality)

    • Suspend 1.0 g of the dried, as-synthesized material in 100 mL of ethanol.

    • Add 1.0 mL of concentrated HCl to the suspension.

    • Reflux the mixture at 60-70°C with stirring for 6 hours.

      • Rationale: The acidic ethanol solution acts as an ion-exchanger, displacing the SDA from the pores without the high temperatures that can dehydroxylate the silica surface. This is advantageous if the inherent amine functionality is to be utilized.[12]

    • Collect the solid by filtration/centrifugation, wash with ethanol, and dry at 60°C.

Sources

Application

Investigational Applications of N-9-octadecenyl-1,3-propanediamine in Advanced Drug Delivery Systems

Preamble: Situating N-9-octadecenyl-1,3-propanediamine in Drug Delivery N-9-octadecenyl-1,3-propanediamine, also known as Oleyl-1,3-propanediamine, is a diamine compound with established applications as an emulsifier, di...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Situating N-9-octadecenyl-1,3-propanediamine in Drug Delivery

N-9-octadecenyl-1,3-propanediamine, also known as Oleyl-1,3-propanediamine, is a diamine compound with established applications as an emulsifier, dispersing agent, and catalyst in various industrial sectors.[1] Its chemical structure, featuring a long, unsaturated oleyl chain (C18) and a hydrophilic propane-1,3-diamine headgroup, confers an amphiphilic character that is highly relevant to the field of drug delivery.[2][3]

While this molecule is not yet a widely documented excipient in clinically approved drug delivery systems, its properties present a compelling case for its investigation, particularly as a cationic lipid analog for formulating lipid-based nanoparticles (LNPs), solid lipid nanoparticles (SLNs), and other nanocarriers.[4][5] The presence of two amine groups allows for protonation at physiological or acidic pH, yielding a positive surface charge that can be exploited for electrostatic interactions with negatively charged therapeutic payloads like nucleic acids or for modulating interactions with cell membranes.

This document serves as an investigational guide for researchers, scientists, and drug development professionals. It provides a theoretical framework and foundational protocols for exploring the use of N-9-octadecenyl-1,3-propanediamine in drug delivery formulations. The methodologies described herein are adapted from established practices for similar lipid-based systems and should be considered a starting point for comprehensive research and development.

Core Rationale: Why Investigate N-9-octadecenyl-1,3-propanediamine?

The primary motivation for evaluating this compound in drug delivery stems from its unique structural attributes:

  • Cationic Potential: The dual amine groups can be protonated, making the molecule a cationic lipid. Cationic lipids are fundamental components of delivery systems for anionic macromolecules like mRNA, siRNA, and plasmid DNA.[6][7] They facilitate the encapsulation of nucleic acids and are crucial for the endosomal escape of the payload into the cytoplasm, a critical step for therapeutic action.[7][8]

  • Lipophilicity and Membrane Integration: The long oleyl tail provides the hydrophobicity required to integrate into the lipid bilayers of liposomes or the solid lipid core of SLNs.[9] This is essential for stable particle formation and effective drug encapsulation.

  • pH-Sensitivity: The pKa of the amine groups (predicted around 10.67) suggests that the degree of protonation could be sensitive to pH changes within the cellular environment (e.g., the acidic endosome).[3] This property could potentially be harnessed to trigger conformational changes that promote membrane disruption and payload release.

  • Modulation of Physical Properties: As a functional excipient, it could influence the physical characteristics of nanoparticles, such as surface charge (zeta potential), particle size, and stability, which are critical quality attributes that dictate the in vivo fate of the delivery system.[10]

Application Note 1: Formulation of Solid Lipid Nanoparticles (SLNs) with N-9-octadecenyl-1,3-propanediamine as a Functional Excipient

This section outlines a protocol for creating SLNs, which are effective carriers for lipophilic drugs.[4] Here, N-9-octadecenyl-1,3-propanediamine is proposed as a co-lipid to modify the surface charge and potentially enhance the stability and cellular uptake of the nanoparticles.

Objective:

To formulate and characterize SLNs incorporating N-9-octadecenyl-1,3-propanediamine for the encapsulation of a model lipophilic active pharmaceutical ingredient (API).

Materials:
ComponentExample MaterialSupplierPurpose
Active Pharmaceutical Ingredient (API) A model lipophilic drug (e.g., Paclitaxel)VariesTherapeutic Agent
Solid Lipid Compritol® 888 ATO (glyceryl behenate)GattefosséForms the solid nanoparticle core
Functional Excipient N-9-octadecenyl-1,3-propanediamineVariesSurface charge modifier, co-lipid
Surfactant Tween® 80 (Polysorbate 80)VariesStabilizer, prevents aggregation
Aqueous Phase Deionized WaterN/ADispersion medium
Experimental Workflow: SLN Formulation

The high-pressure homogenization (HPH) technique is a scalable and reliable method for producing SLNs.[4][11] The process involves creating a hot pre-emulsion of the molten lipid phase in a hot aqueous phase, followed by homogenization to reduce particle size.

SLN_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_formation Nanoparticle Formation & Storage L1 Weigh Solid Lipid, API, and N-9-octadecenyl-1,3-propanediamine L2 Heat 5-10°C above lipid melting point L1->L2 L3 Stir until clear molten mixture forms L2->L3 E1 Add Aqueous Phase to Lipid Phase under high-speed stirring (10-15 min) L3->E1 A1 Weigh Surfactant A2 Dissolve in Deionized Water A1->A2 A3 Heat to same temperature as lipid phase A2->A3 A3->E1 E2 Form coarse pre-emulsion E1->E2 E3 Process through High-Pressure Homogenizer (e.g., 500-1500 bar, 3-5 cycles) E2->E3 F1 Cool hot nanoemulsion in an ice bath under gentle stirring E3->F1 F2 Lipid recrystallizes, forming solid nanoparticles F1->F2 F3 Store SLN dispersion at 4°C F2->F3

Caption: Workflow for SLN Formulation using High-Pressure Homogenization.

Detailed Protocol: SLN Formulation
  • Preparation of the Lipid Phase:

    • Accurately weigh the required amounts of the solid lipid (e.g., Compritol® 888 ATO), the model API, and N-9-octadecenyl-1,3-propanediamine. A starting point for the lipid-to-excipient molar ratio could be 9:1, which can be optimized.

    • Heat the mixture in a glass beaker to a temperature 5-10°C above the melting point of the solid lipid until a clear, homogenous molten liquid is formed.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of surfactant (e.g., Tween® 80, typically 0.5-2.5% w/v).

    • Dissolve the surfactant in deionized water and heat this aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the molten lipid phase while stirring continuously with a high-speed stirrer (e.g., Ultra-Turrax) at approximately 8000 rpm for 10-15 minutes to form a coarse pre-emulsion.[4]

  • High-Pressure Homogenization (HPH):

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for 3 to 5 cycles. The optimal pressure and number of cycles must be determined empirically.

  • Cooling and Nanoparticle Formation:

    • The resulting hot nanoemulsion is then rapidly cooled by placing the beaker in an ice bath under gentle magnetic stirring.

    • Upon cooling, the lipid recrystallizes and forms the solid lipid nanoparticles.

  • Storage:

    • Store the final SLN dispersion in a sealed container at 4°C.

Application Note 2: Formulation of Cationic Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

This section describes a theoretical protocol for formulating LNPs using N-9-octadecenyl-1,3-propanediamine as the primary cationic lipid for the encapsulation of mRNA or siRNA.

Objective:

To formulate and characterize LNPs where N-9-octadecenyl-1,3-propanediamine serves as the ionizable cationic lipid for complexing and delivering a nucleic acid payload.

Rationale for Components:

LNP formulations for nucleic acid delivery are typically composed of four key lipid components.[12][13]

ComponentExample MaterialMolar Ratio (Start)Purpose
Cationic Lipid N-9-octadecenyl-1,3-propanediamine 50%Binds nucleic acid, facilitates endosomal escape.
Helper Lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)10%Promotes membrane fusion and endosomal escape.[14]
Structural Lipid Cholesterol38.5%Stabilizes the lipid bilayer, modulates fluidity.[15]
PEG-Lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)1.5%Forms a hydrophilic corona to prevent aggregation and opsonization, increasing circulation time.[16]
Payload mRNA or siRNAN/ATherapeutic agent.
Solvents Ethanol, Low pH Buffer (e.g., Citrate Buffer pH 4.0)N/AFor lipid dissolution and particle formation.
Experimental Workflow: LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to uniform and reproducible LNP formation.

LNP_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration S1 Dissolve Lipid Mixture (Cationic, Helper, Structural, PEG-Lipid) in Ethanol M1 Load Lipid-Ethanol and Aqueous-NA solutions into separate syringes S1->M1 S2 Dissolve Nucleic Acid (mRNA/siRNA) in Low pH Aqueous Buffer (e.g., pH 4.0) S2->M1 M2 Pump solutions into a Microfluidic Mixer (e.g., NanoAssemblr) M1->M2 M3 Rapid mixing causes nanoprecipitation, forming LNPs and encapsulating NA M2->M3 P1 Dialyze resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise pH M3->P1 P2 Concentrate using centrifugal filter devices (e.g., Amicon Ultra) P1->P2 P3 Sterile filter through 0.22 µm filter P2->P3

Caption: Workflow for LNP Formulation using a Microfluidic Mixer.

Detailed Protocol: LNP Formulation
  • Solution Preparation:

    • Lipid Stock: Prepare a stock solution of the lipid mixture (N-9-octadecenyl-1,3-propanediamine, DOPE, cholesterol, DSPE-PEG2000) in absolute ethanol at the desired molar ratios. A typical total lipid concentration might be 10-20 mg/mL.

    • Nucleic Acid Stock: Dissolve the mRNA or siRNA payload in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The low pH ensures the amine groups of the cationic lipid are protonated for efficient complexation.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a NanoAssemblr Benchtop from Precision NanoSystems).

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing within the chip causes the lipids to precipitate and self-assemble into LNPs, entrapping the nucleic acid.

  • Purification and Buffer Exchange:

    • The collected LNP suspension contains ethanol and is at a low pH. To prepare it for biological use, it must be purified.

    • Dialyze the sample against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove the ethanol and raise the pH. This process neutralizes the surface charge of the LNPs, which is important for in vivo stability.

  • Concentration and Sterilization:

    • Concentrate the purified LNP suspension to the desired final concentration using a centrifugal filter unit.

    • Sterilize the final product by passing it through a 0.22 µm syringe filter. Store at 4°C.

Protocols: Essential Characterization of Nanoparticle Formulations

Regardless of the formulation, a thorough characterization is required to ensure quality, reproducibility, and safety.

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of the size distribution width). Laser Doppler Velocimetry is used to measure the zeta potential, which indicates the surface charge and colloidal stability.[4]

  • Protocol:

    • Dilute the nanoparticle suspension (e.g., 1:100) in deionized water (for size/PDI) or an appropriate buffer like 10 mM NaCl (for zeta potential) to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

    • Equilibrate the sample to 25°C.

    • Perform the measurement. For SLNs formulated with this excipient, a positive zeta potential is expected. For LNPs post-dialysis into PBS, a near-neutral zeta potential is expected.

  • Acceptance Criteria (Typical):

    • Particle Size: 50 - 200 nm

    • PDI: < 0.3 (indicates a monodisperse population)

    • Zeta Potential: > |20| mV for good electrostatic stability (for SLNs); near neutral for LNPs intended for systemic circulation.[4]

Morphology Assessment by Transmission Electron Microscopy (TEM)
  • Principle: TEM provides direct visualization of the nanoparticles, confirming their size, shape, and integrity.

  • Protocol:

    • Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid and allow it to adhere for several minutes.[4]

    • Wick away the excess liquid with filter paper.

    • (Optional) For negative staining, add a drop of a contrast agent (e.g., 2% w/v phosphotungstic acid) for 1-2 minutes to enhance contrast. Wick away the excess.

    • Allow the grid to air dry completely.

    • Image the grid using a TEM at an appropriate acceleration voltage.

Encapsulation Efficiency (%EE) and Drug Loading (%DL)
  • Principle: %EE measures the percentage of the initial drug/payload that is successfully entrapped within the nanoparticles. This is crucial for determining dosage and efficacy.

  • Protocol (for Nucleic Acids in LNPs):

    • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen®.

    • Measure the fluorescence of the intact LNP suspension.

    • Measure the fluorescence after lysing the LNPs with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid. This gives the total amount of nucleic acid.

    • Calculate %EE using the formula: %EE = [(Total Fluorescence - Fluorescence before lysis) / Total Fluorescence] * 100

  • Protocol (for Small Molecule Drugs in SLNs):

    • Separate the unencapsulated (free) drug from the nanoparticles using ultra-centrifugation or a centrifugal filter device.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

    • Calculate %EE using the formula: %EE = [(Total Drug Added - Free Drug) / Total Drug Added] * 100

Safety and Handling Precautions

N-9-octadecenyl-1,3-propanediamine requires careful handling due to its hazardous properties.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[17][18]

    • H314: Causes severe skin burns and eye damage.[17][18]

    • H373: May cause damage to organs through prolonged or repeated exposure.[17]

    • H410: Very toxic to aquatic life with long-lasting effects.[1][18]

  • Mandatory Precautions:

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[18]

    • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[18] Avoid contact with skin and eyes.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[18]

    • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Avoid release to the environment.[18]

Future Directions and Concluding Remarks

The protocols and data presented in this guide are intended to provide a robust starting point for the investigation of N-9-octadecenyl-1,3-propanediamine as a novel excipient in drug delivery. While its chemical structure is promising, extensive empirical validation is required.

Future research should focus on:

  • Optimization: Systematically optimizing the formulation ratios to achieve desired physicochemical properties.

  • Biocompatibility and Toxicity: Conducting in vitro cytotoxicity assays (e.g., MTT, LDH) on relevant cell lines and, subsequently, in vivo toxicity studies.

  • Efficacy Studies: Evaluating the delivery efficiency and therapeutic effect of the formulated nanoparticles in appropriate in vitro and in vivo disease models.

  • Mechanism of Action: Investigating how nanoparticles formulated with this excipient interact with cells, particularly focusing on the mechanism of endosomal escape.

By bridging the gap between its industrial applications and its potential in pharmaceutics, rigorous scientific inquiry can determine the true value of N-9-octadecenyl-1,3-propanediamine in the development of next-generation drug delivery systems.

References

  • BenchChem. (2025). Application Notes and Protocols for the Formulation of Lipophilic Amides into Solid Lipid Nanoparticles.
  • PubChem. * (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine*. National Center for Biotechnology Information. [Link]

  • precisionFDA. N-OLEYL-1,3-PROPANEDIAMINE. [Link]

  • Wikipedia. N-Oleyl-1,3-propanediamine. [Link]

  • MDPI. (2025). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. [Link]

  • Ataman Kimya. OLEYL PROPYLENE DIAMINE. [Link]

  • ResearchGate. (2025). Liposome Encapsulation of Lipophilic N-Alkyl-propanediamine Platinum Complexes: Impact on their Cytotoxic Activity and Influence of the Carbon Chain Length. [Link]

  • Theranostics. (2022). Advances in the polymeric delivery of nucleic acid vaccines. [Link]

  • Theranostics. (2014). Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers. [Link]

  • MDPI. (2025). Delivery Systems of mRNA Vaccines in the Treatment of Infectious Diseases: From Lipid Nanoparticles to Next-Generation Platforms. [Link]

  • SAGE Journals. (2011). Preparation of solid lipid nanoparticles loaded with garlic oil and evaluation of their in vitro and in vivo characteristics. [Link]

  • A3P. Deciphering the complex characteristics of nanomedicines. [Link]

  • MDPI. (2025). Revolutionizing mRNA Vaccines Through Innovative Formulation and Delivery Strategies. [Link]

  • Google Patents. (2024). Compositions and methods for stabilization of lipid nanoparticle mrna vaccines.
  • Google Patents. (2005). Compositions and methods for vaccine delivery.
  • Biomedical Chemistry. (2026). Modern Materials for Non-Viral Delivery Systems in Gene Therapy. [Link]

  • NIH National Center for Biotechnology Information. (2023). Emerging non-viral vectors for gene delivery. [Link]

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Method

The Pivotal Role of N-Oleyl-1,3-diaminopropane in Thermal Co-reduction Synthesis of Bimetallic Nanocrystals: Application Notes and Protocols

Introduction: Beyond Monometallics to Synergistic Bimetallic Nanocrystals In the realm of nanoscience, bimetallic nanocrystals have emerged as a frontier material, often exhibiting superior catalytic, optical, and magnet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Monometallics to Synergistic Bimetallic Nanocrystals

In the realm of nanoscience, bimetallic nanocrystals have emerged as a frontier material, often exhibiting superior catalytic, optical, and magnetic properties compared to their monometallic counterparts.[1] This enhanced functionality arises from the synergistic effects between the two constituent metals.[2] The precise control over the size, shape, and composition of these nanocrystals is paramount to harnessing their full potential. Among the various synthetic strategies, the thermal co-reduction of metal precursors in a high-boiling point solvent offers a robust and versatile approach to produce high-quality, crystalline bimetallic nanoparticles.[3]

This guide delves into the critical role of N-oleyl-1,3-diaminopropane (also known as OPDA) in this process. This long-chain diamine is not merely an inert solvent but an active participant that orchestrates the nanocrystal formation through its multiple functionalities.[4] We will explore its mechanistic contributions and provide a detailed protocol for its application, empowering researchers to leverage this versatile molecule for the rational design of bimetallic nanocrystals.

The Multifaceted Role of N-Oleyl-1,3-diaminopropane: A Molecular Swiss Army Knife

N-Oleyl-1,3-diaminopropane's efficacy in the thermal co-reduction synthesis stems from its unique amphiphilic structure: a long, hydrophobic oleyl tail and a hydrophilic diamine head.[5][6] This architecture allows it to perform several crucial functions simultaneously:

  • High-Boiling Point Solvent: With a boiling point exceeding 300°C, it provides a suitable medium for the high temperatures required for the thermal decomposition and reduction of metal precursors.

  • Coordinating and Capping Agent: The two amine groups in its head offer strong coordination to the surface of the nascent nanocrystals. This dynamic capping prevents uncontrolled growth and aggregation, leading to a more uniform size distribution.[7][8] The diamine nature may offer enhanced stability compared to monoamines like oleylamine due to chelation effects.

  • Reducing Agent: At elevated temperatures, long-chain amines can act as reducing agents, facilitating the reduction of metal salts to their zero-valent state, which is essential for the formation of metallic nanocrystals.[9][10]

  • Structure-Directing Agent: By selectively binding to different crystal facets, it can influence the growth kinetics and, consequently, the final morphology of the bimetallic nanocrystals.[4]

The interplay of these roles allows for a one-pot synthesis where N-oleyl-1,3-diaminopropane serves as the reaction environment and the primary controller of nanocrystal formation.

Mechanistic Insights: The Formation Pathway of Bimetallic Nanocrystals

The thermal co-reduction process in the presence of N-oleyl-1,3-diaminopropane can be conceptualized through the following key stages:

  • Precursor Solubilization and Complexation: At lower temperatures, the metal precursors (often metal acetylacetonates) dissolve in the N-oleyl-1,3-diaminopropane, forming metal-amine complexes. This ensures a homogeneous reaction mixture.

  • Thermal Decomposition and Co-reduction: As the temperature is ramped up, the metal precursors decompose, and the amine facilitates the simultaneous reduction of both metal ions. The relative reduction potentials of the metals and the reaction kinetics will influence whether an alloyed, core-shell, or hetero-structured nanocrystal is formed.[3]

  • Nucleation and Growth: The reduced metal atoms nucleate to form small clusters. N-oleyl-1,3-diaminopropane molecules cap the surface of these nuclei, moderating their growth.

  • Ostwald Ripening and Size Focusing: At a sustained high temperature, a process of Ostwald ripening may occur, where larger particles grow at the expense of smaller ones, leading to a narrowing of the size distribution.[11] The capping by N-oleyl-1,3-diaminopropane is crucial to prevent uncontrolled aggregation during this stage.

Diagram of the Proposed Synthesis Mechanism

Bimetallic_Nanocrystal_Formation cluster_0 Step 1: Solubilization & Complexation cluster_1 Step 2: Thermal Co-Reduction cluster_2 Step 3: Nucleation & Capped Growth cluster_3 Step 4: Final Product Precursors Metal Precursors (M1, M2) + N-oleyl-1,3-diaminopropane Complex Homogeneous Solution of Metal-Amine Complexes Precursors->Complex Mixing Heating High Temperature (e.g., 150-240°C) Complex->Heating Heating Reduced_Atoms Reduced Metal Atoms (M1°, M2°) Heating->Reduced_Atoms Decomposition & Reduction Nuclei Bimetallic Nuclei Reduced_Atoms->Nuclei Nucleation Capped_NCs Capped Nanocrystals Nuclei->Capped_NCs Capping by Diamine Final_Product Monodisperse Bimetallic Nanocrystals Capped_NCs->Final_Product Growth & Size Focusing

Caption: A schematic overview of the thermal co-reduction synthesis of bimetallic nanocrystals mediated by N-oleyl-1,3-diaminopropane.

Experimental Protocol: Synthesis of PdSm Bimetallic Nanocrystals

This protocol is adapted from a validated synthesis of Palladium-Samarium (PdSm) bimetallic nanocrystals and serves as a representative example.[4] Researchers should adapt the parameters based on the specific bimetallic system of interest.

Materials:

  • Palladium(II) acetylacetonate [Pd(acac)₂]

  • Samarium(III) acetylacetonate [Sm(acac)₃]

  • Molybdenum hexacarbonyl [Mo(CO)₆] (optional, can act as a secondary reducing agent or influence morphology)

  • N-oleyl-1,3-diaminopropane (OPDA)

  • Ethanol (for washing)

  • Hexane (for dispersion)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermocouple

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Condenser

  • Centrifuge

Procedure:

  • Reaction Setup: In a three-neck flask, combine Pd(acac)₂ (10 mg), Sm(acac)₃ (10 mg), and Mo(CO)₆ (30 mg).

  • Addition of Solvent/Capping Agent: Add 5 mL of N-oleyl-1,3-diaminopropane to the flask.

  • Inert Atmosphere: Equip the flask with a condenser and connect it to a Schlenk line. Purge the system with an inert gas (e.g., Nitrogen) for 15-20 minutes to remove oxygen.

  • Heating and Reaction:

    • Begin magnetic stirring.

    • Heat the mixture to 150°C and maintain this temperature for 3 hours.

    • Causality Note: The sustained heating allows for the complete decomposition of precursors and the co-reduction of the metal ions, followed by nucleation and growth of the nanocrystals. The temperature can be adjusted to control the reaction rate and final particle size.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Purification:

    • Add 20 mL of ethanol to the reaction mixture to precipitate the nanocrystals.

    • Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes).

    • Discard the supernatant.

    • Re-disperse the nanocrystal pellet in a small amount of hexane and repeat the ethanol washing and centrifugation step two more times to remove excess N-oleyl-1,3-diaminopropane and any unreacted precursors.

  • Final Product: After the final wash, disperse the purified bimetallic nanocrystals in an appropriate solvent (e.g., hexane or toluene) for storage and characterization.

Diagram of the Experimental Workflow

Experimental_Workflow A 1. Combine Precursors and N-oleyl-1,3-diaminopropane in Flask B 2. Setup for Inert Atmosphere (Schlenk Line) A->B C 3. Heat to 150°C with Stirring (Hold for 3 hours) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate with Ethanol D->E F 6. Centrifuge and Discard Supernatant E->F G 7. Re-disperse in Hexane, Repeat Wash (2x) F->G H 8. Final Bimetallic Nanocrystals Dispersed in Solvent G->H

Caption: Step-by-step workflow for the synthesis of bimetallic nanocrystals using N-oleyl-1,3-diaminopropane.

Quantitative Data and Characterization

The precise outcome of the synthesis is highly dependent on the reaction parameters. The following table provides a general guide to how these parameters can be tuned.

ParameterVariationExpected Outcome on NanocrystalsRationale
Reaction Temperature IncreaseLarger average sizeFaster precursor decomposition and atom diffusion promotes growth over nucleation.[11]
Reaction Time IncreaseLarger average size, potentially narrower size distributionAllows for Ostwald ripening and growth to completion.[11]
Precursor Ratio (M1:M2) VariedControl over the final composition of the bimetallic nanocrystalsThe stoichiometry of the precursors directly influences the elemental composition of the resulting alloy or core-shell structure.
Diamine:Precursor Ratio IncreaseSmaller average sizeA higher concentration of the capping agent can more effectively passivate the surface of growing nanocrystals, limiting their final size.[7]

Essential Characterization Techniques:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the synthesized nanocrystals.

  • High-Resolution TEM (HRTEM): To assess the crystallinity and identify lattice fringes.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To confirm the elemental composition and distribution within the bimetallic nanocrystals.

  • X-ray Diffraction (XRD): To determine the crystal structure and phase (e.g., alloy vs. segregated phases).

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For precise quantitative analysis of the elemental composition.

Conclusion and Future Outlook

N-oleyl-1,3-diaminopropane is a powerful and versatile molecule for the controlled synthesis of bimetallic nanocrystals via thermal co-reduction. Its multiple roles as a solvent, capping agent, and reducing agent provide a high degree of control over the final product's characteristics. The protocol provided herein serves as a robust starting point for researchers exploring a wide range of bimetallic systems. Future investigations could focus on comparing the efficacy of N-oleyl-1,3-diaminopropane with other long-chain mono- and polyamines to further elucidate the structure-property relationships between the capping agent and the resulting nanocrystals. Such studies will undoubtedly pave the way for the rational design of advanced nanomaterials for applications in catalysis, drug delivery, and beyond.

References

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  • Sastry, M., et al. (2002). Investigation into the Interaction between Surface-Bound Alkylamines and Gold Nanoparticles. OA Monitor Ireland. Available at: [Link]

  • Kwon, Y., et al. (2016). Reduction of imines with a reusable bimetallic PdCo–Fe3O4 catalyst at room temperature under atmospheric pressure of H2. Semantic Scholar. Available at: [Link]

  • Sun, S., et al. (2003). Controlled Synthesis and Assembly of FePt Nanoparticles. ACS Publications. Available at: [Link]

  • Global Trade Online Limited. (n.d.). N-Oleyl-1,3-propanediamine: A Key Intermediate for Chemical Manufacturers. Available at: [Link]

  • Javed, R., et al. (2021). Pronounced capping effect of olaminosomes as nanostructured platforms in ocular candidiasis management. PMC. Available at: [Link]

  • Fau, P., et al. (2015). Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2015). Synthesis of PtCo3 polyhedral nanoparticles and evolution to Pt3Co nanoframes. Peidong Yang Group. Available at: [Link]

  • Li, Y., et al. (2005). The synthesis of amine-capped magnetic (Fe, Mn, Co, Ni) oxide nanocrystals and their surface modification for aqueous dispersibility. Journal of Materials Chemistry. Available at: [Link]

  • Sharma, G., et al. (2025). Bimetallic nanoparticles as pioneering eco-friendly catalysts for remediation of pharmaceuticals and personal care products (PPCPs). Nanoscale Advances. Available at: [Link]

  • Ge, J., et al. (2015). Synthesis and Application of Magnetic Nanocrystal Clusters. ACS Publications. Available at: [Link]

  • Garzón-Tovar, L., et al. (2023). Thermochemical CO2 Reduction Catalyzed by Homometallic and Heterometallic Nanoparticles Generated from the Thermolysis of Supramolecularly Assembled Porous Metal-Adenine Precursors. PMC. Available at: [Link]

  • Abdul-Hafidz, M., et al. (2018). Synthesis of Bimetallic Gold-Silver (Au-Ag) Nanoparticles for the Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol. MDPI. Available at: [Link]

  • Li, X., et al. (2007). Monodisperse nanocrystals: General synthesis, assembly, and their applications. ResearchGate. Available at: [Link]

  • Wang, C., et al. (n.d.). AgPd Nanoparticles for the Electrocatalytic CO2 Reduction: Bimetallic Composition-Dependent Ligand and Ensemble Effects. OSTI.GOV. Available at: [Link]

  • Patel, D., et al. (2023). Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. PMC. Available at: [Link]

  • O'Brien Research Group. (n.d.). Nanocrystal synthesis and characterization. The O'Brien Research Group. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Effect of pH on the performance of N-oleyl-1,3-diaminopropane as an emulsifier

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Mechanistic Overview: The Role of pH in Diamine Emulsification N-oleyl-1,3-diaminopropane (commonly referred to as Oleyl Propylene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Mechanistic Overview: The Role of pH in Diamine Emulsification

N-oleyl-1,3-diaminopropane (commonly referred to as Oleyl Propylene Diamine or Duomeen O) is a highly versatile amphiphilic molecule. Its structural efficacy relies on a long hydrophobic oleyl tail (C18:1) and a hydrophilic 1,3-diaminopropane headgroup[1]. Because the headgroup contains both a primary and a secondary amine, its performance as an emulsifier is strictly governed by the pH of the aqueous medium.

The primary amine has a predicted pKa of ~10.67. At an acidic pH (pH < 7), both amine groups become fully protonated, rendering the molecule highly cationic. This protonation increases the Hydrophilic-Lipophilic Balance (HLB), making it an excellent stabilizer for Oil-in-Water (O/W) emulsions[2]. Conversely, as the pH shifts toward alkaline conditions, the amines deionize. This loss of charge drastically lowers the HLB, promoting Water-in-Oil (W/O) emulsions or causing phase separation[3].

Troubleshooting Guide & FAQs

Q: Why does N-oleyl-1,3-diaminopropane fail to dissolve in my aqueous phase during stock preparation? Cause: In its unprotonated free-base form, this diamine has extremely poor aqueous solubility (approximately 36 mg/L at 23°C). It lacks the electrostatic charge required for solvation. It requires an acidic environment to convert the neutral amines into their highly soluble cationic salt forms. Solution: Titrate the aqueous phase with a strong or organic acid (e.g., HCl or acetic acid) to a pH of 4.0–5.5 before introducing the emulsifier. Self-Validation: Monitor the optical clarity of the solution. The system will transition from a turbid, cloudy suspension to a visually clear, isotropic solution once full protonation is achieved. Do not proceed to the emulsification step until clarity is confirmed.

Q: My Oil-in-Water (O/W) emulsion breaks and separates when I adjust the final formulation to pH 8.5. What is happening? Cause: As the pH approaches the pKa of the secondary amine, the emulsifier begins to deionize[3]. This loss of cationic charge drastically reduces the electrostatic repulsion (zeta potential) between the dispersed oil droplets. Without this repulsive force, the droplets undergo rapid coalescence, leading to macroscopic phase separation. Solution: Maintain the formulation pH between 2.0 and 7.0 for optimal O/W stability[2]. If a higher pH is strictly required for your specific drug payload, you must introduce a secondary non-ionic co-surfactant (e.g., Polysorbate 80) to provide steric hindrance against droplet coalescence.

Q: Can I use N-oleyl-1,3-diaminopropane to formulate Water-in-Oil (W/O) emulsions? Cause: Yes. By raising the pH above 10, the diamine becomes fully unprotonated. Its HLB value drops significantly, making it highly lipophilic and suitable for stabilizing W/O interfaces. Solution: Dissolve the emulsifier directly into the oil phase rather than the aqueous phase. Ensure the internal aqueous phase is buffered to an alkaline pH to prevent protonation at the interface.

Quantitative Data: pH-Dependent State Matrix

pH RangeAmine Protonation StateHLB ShiftEmulsion Type FormedAqueous Solubility
pH < 7.0 Fully Protonated (Cationic)HighOil-in-Water (O/W)High (Clear Solution)
pH 7.0 - 9.0 Partially ProtonatedMediumUnstable / TransitionalModerate (Turbid)
pH > 10.0 Unprotonated (Neutral)LowWater-in-Oil (W/O)Insoluble (<36 mg/L)

Experimental Protocol: Preparation of a pH-Stabilized O/W Emulsion

This self-validating workflow ensures the correct protonation state of N-oleyl-1,3-diaminopropane prior to emulsification, preventing premature phase separation.

Step 1: Aqueous Phase Acidification

  • Measure the required volume of deionized water into a mixing vessel.

  • Add an acidifying agent (e.g., 0.1 M HCl or Acetic Acid) dropwise until the pH reaches 4.0–4.5.

  • Validation: Use a calibrated pH meter. The pH must remain stable for 5 minutes before proceeding.

Step 2: Emulsifier Solubilization

  • Add 1% to 5% (w/w) of N-oleyl-1,3-diaminopropane to the acidified water[2].

  • Heat the mixture to 45°C–50°C under continuous magnetic stirring at 500 RPM.

  • Validation: The mixture is ready only when it becomes completely transparent. Any residual turbidity indicates incomplete protonation; if observed, lower the pH by an additional 0.5 units.

Step 3: Oil Phase Integration

  • Heat the target oil phase (e.g., lanolin or mineral oil) to match the temperature of the aqueous phase (45°C–50°C) to prevent premature precipitation[2].

  • Gradually inject the oil phase into the aqueous phase while applying high-shear homogenization (e.g., 10,000 RPM for 5 minutes).

Step 4: Quality Control & Zeta Potential Validation

  • Cool the emulsion to room temperature.

  • Validation: Extract a 1 mL aliquot and measure the zeta potential via Dynamic Light Scattering (DLS). A successful, stable cationic O/W emulsion will exhibit a zeta potential of > +30 mV. If the value is lower, the pH may have drifted, requiring immediate adjustment.

Systems Workflow Visualization

G A N-oleyl-1,3-diaminopropane (Base Emulsifier) B1 Acidic Environment (pH < 7) A->B1 B2 Alkaline Environment (pH > 9) A->B2 C1 Fully Protonated (Cationic Form) B1->C1 C2 Unprotonated (Neutral Form) B2->C2 D1 High HLB (Hydrophilic) C1->D1 D2 Low HLB (Lipophilic) C2->D2 E1 Stable O/W Emulsion High Zeta Potential D1->E1 E2 W/O Emulsion or Phase Separation D2->E2

Fig 1: pH-dependent protonation workflow dictating emulsifier HLB and emulsion stability.

Sources

Optimization

Optimizing homogenization parameters for N-oleyl-1,3-diaminopropane emulsion preparation

Welcome to the Formulation Support Center . This guide is designed for researchers and drug development professionals optimizing cationic emulsions and lipid nanoparticles using N-oleyl-1,3-diaminopropane (often referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center . This guide is designed for researchers and drug development professionals optimizing cationic emulsions and lipid nanoparticles using N-oleyl-1,3-diaminopropane (often referred to as Duomeen OL).

Due to its unique amphiphilic molecular structure—featuring a hydrophobic oleyl tail with a cis-double bond and a hydrophilic diamine head—this compound is highly effective at imparting positive surface charges for nucleic acid encapsulation and cellular uptake[1]. However, mastering its behavior under High-Pressure Homogenization (HPH) requires precise control over thermodynamic and mechanical forces.

Below, you will find our self-validating experimental protocols, quantitative parameter guidelines, and an advanced troubleshooting FAQ to ensure the scientific integrity and stability of your formulations.

Part 1: High-Pressure Homogenization (HPH) Optimization Protocol

High-pressure homogenization reduces droplet size by forcing a coarse emulsion through a narrow valve, generating intense shear, impact, and cavitation forces[2]. To prevent formulation failure, the process must be treated as a closed-loop, self-validating system where dynamic light scattering (DLS) dictates process adjustments.

Step-by-Step Methodology

Step 1: Phase Preparation & Protonation

  • Lipid Phase: Dissolve N-oleyl-1,3-diaminopropane in your primary lipid/oil base. If utilizing solid lipids for Solid Lipid Nanoparticles (SLNs), heat the mixture to 5–10°C above the melting point of the highest-melting lipid.

  • Aqueous Phase: Prepare the aqueous phase with a non-ionic co-surfactant (e.g., Tween 80). Critical Causality: Adjust the pH of the aqueous phase to 4.5–5.5 using 0.1 M HCl. This ensures the primary and secondary amine groups of the diamine head are fully protonated, maximizing electrostatic repulsion (Zeta potential) to stabilize the final emulsion[1].

Step 2: High-Shear Pre-Emulsification

  • Slowly inject the lipid phase into the aqueous phase while mixing with a rotor-stator homogenizer at 8,000–10,000 RPM for 3–5 minutes.

  • Self-Validation Check: The resulting coarse emulsion must be uniformly milky without visible oil pooling on the surface. If pooling occurs, increase the co-surfactant ratio before proceeding to HPH.

Step 3: High-Pressure Homogenization

  • Transfer the coarse emulsion to the HPH unit. Process the emulsion at 500–1000 bar for 3 to 5 continuous cycles [2]. Maintain the homogenization valve temperature at least 5°C above the lipid melting point to prevent premature crystallization and valve clogging.

Step 4: Rapid Cooling & Stabilization

  • Immediately pass the homogenized emulsion through a heat exchanger to rapidly cool it to room temperature. This arrests Ostwald ripening and solidifies the lipid matrix (for SLNs), locking in the particle size.

Step 5: Quality Control (QC) & Validation

  • Analyze the formulation using Dynamic Light Scattering (DLS). A successful run is validated by a Z-average particle size of <150 nm and a Polydispersity Index (PDI) of <0.2, indicating a narrow, stable size distribution[3].

Quantitative Parameter Summary
ParameterOptimal RangeMechanistic Rationale
HPH Pressure 500 – 1000 barProvides sufficient cavitation to break droplets into the nanometer range without inducing extreme kinetic heating[2].
HPH Cycles 3 – 5 passesEnsures uniform size distribution. Exceeding 5 cycles often yields diminishing returns and increases the risk of coalescence[3].
Aqueous pH 4.5 – 5.5Protonates the 1,3-diaminopropane head, maximizing the positive zeta potential for steric and electrostatic stabilization[1].
Temperature 5–10°C > Melting PtKeeps the lipid phase fluid enough to pass through the micro-valve without solidifying under pressure.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my emulsion exhibiting phase separation immediately after homogenization? A: This is a classic symptom of over-processing . While higher pressure increases the shear forces necessary to break down droplets, excessive pressure (e.g., >1500 bar) or too many cycles generates intense localized heat and kinetic energy. This causes droplet breakage and aggregation to occur simultaneously; the highly energetic nanodroplets collide and coalesce before the N-oleyl-1,3-diaminopropane molecules can migrate to the newly formed interfaces to stabilize them[4]. Actionable Fix: Reduce the homogenization pressure to 800 bar, limit the process to 3 cycles, and ensure your cooling mechanism is functioning efficiently.

Q: How do I prevent the chemical degradation of N-oleyl-1,3-diaminopropane during HPH? A: The oleyl chain of the surfactant contains a cis-double bond that is highly susceptible to oxidative degradation[1], especially under the high-temperature, high-shear, and oxygen-rich conditions of cavitation. Actionable Fix: Purge your mixing vessels and the HPH hopper with nitrogen gas to displace dissolved oxygen. Additionally, incorporate a lipophilic antioxidant (such as α-tocopherol / Vitamin E) into the lipid phase prior to the pre-emulsification step.

Q: My particle size is acceptable (<150 nm), but the Polydispersity Index (PDI) remains above 0.4. How can I narrow the distribution? A: A PDI > 0.2 indicates a broad or multimodal size distribution, which compromises long-term stability[3]. In cationic emulsions, this often results from insufficient electrostatic repulsion between droplets, leading to micro-flocculation. Actionable Fix: First, verify that the pH of your aqueous phase is acidic enough to fully protonate the diamine head groups. If the pH is correct, the issue is likely insufficient surfactant coverage. Increase the concentration of your non-ionic co-surfactant (e.g., Tween 80) to lower the interfacial tension and stabilize the smaller droplets generated during the later HPH cycles.

Part 3: Visualizing the Homogenization Workflow

The following diagram illustrates the logical progression and self-validating feedback loop required for successful emulsion preparation.

Workflow A Aqueous & Lipid Phase Prep (N-oleyl-1,3-diaminopropane) B High-Shear Mixing (Coarse Emulsion) A->B C High-Pressure Homogenization (500-1000 bar, 3-5 cycles) B->C D Rapid Cooling & Stabilization C->D E Quality Control (DLS & Zeta Potential) D->E F Fail: High PDI / Coalescence Adjust Cycles or Surfactant E->F PDI > 0.2 G Pass: Stable Cationic Emulsion E->G PDI < 0.2 F->C Recalibrate

Fig 1. Self-validating HPH workflow for N-oleyl-1,3-diaminopropane emulsions.

Part 4: References

  • Benchchem. "N-Oleyl-1,3-propanediamine (CAS 7173-62-8) For Research." Benchchem Product Catalog. Available at:

  • Brieflands. "Preparation and Optimization OF Palm-Based Lipid Nanoparticles Loaded with Griseofulvin." Jundishapur Journal of Natural Pharmaceutical Products. Available at:

  • ResearchGate. "Effect of lipid viscosity and high-pressure homogenization on the physical stability of “Vitamin E” enriched emulsion." Journal of Drug Delivery Science and Technology. Available at:

  • PMC. "Preparation of VC nanoliposomes by high pressure homogenization: Process optimization and evaluation of efficacy, transdermal absorption, and stability." National Institutes of Health. Available at:

Sources

Troubleshooting

Technical Support Center: Navigating the Complexities of N-9-octadecenyl-1,3-propanediamine and Anionic Surfactant Formulations

The second round of searches yielded some crucial information. I found a predicted pKa value of 10.67 for N-9-octadecenyl-1,3-propanediamine, which is essential for the pH adjustment troubleshooting section.

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Author: BenchChem Technical Support Team. Date: April 2026

The second round of searches yielded some crucial information. I found a predicted pKa value of 10.67 for N-9-octadecenyl-1,3-propanediamine, which is essential for the pH adjustment troubleshooting section. I also found more general information on strategies to overcome cationic-anionic surfactant incompatibility, such as the use of co-surfactants (specifically zwitterionic/amphoteric and non-ionic), the influence of molar ratio, and the formation of catanionic systems. The concept of "hard" and "soft" quats and their compatibility with anionic surfactants was also introduced.

However, there is still a lack of specific examples and detailed protocols directly involving N-9-octadecenyl-1,3-propanediamine. While the general principles are becoming clearer, I need to find more practical, application-oriented information to create a truly valuable technical support guide. I need to find information on:

  • Specific co-surfactants that work well with long-chain diamines like N-9-octadecenyl-1,3-propanediamine.

  • Typical molar ratios or weight ratios of cationic:anionic:co-surfactant used in successful formulations.

  • The influence of the type of anionic surfactant (e.g., sulfate vs. carboxylate) on the incompatibility and the effectiveness of mitigation strategies, specifically in the context of long-chain diamines.

  • Detailed experimental procedures for preparing stable mixtures, including order of addition and any specific temperature or mixing requirements.

  • Examples of solubilizers used to rescue precipitated systems.

Therefore, I will execute a third round of searches to address these specific gaps in my knowledge.I have gathered a significant amount of information from the three rounds of searches. I have a predicted pKa for N-9-octadecenyl-1,3-propanediamine, a good understanding of the general principles of cationic-anionic surfactant incompatibility, and several potential troubleshooting strategies, including pH adjustment, the use of co-surfactants (amphoteric/zwitterionic and non-ionic), and the formation of catanionic systems. I also have some information on how the type of anionic headgroup can influence the interaction.

However, there are still some gaps that need to be filled to create a comprehensive and practical technical support guide:

  • I lack specific, detailed experimental protocols for combining N-9-octadecenyl-1,3-propanediamine with anionic surfactants. While I have general guidance, concrete examples with concentrations, temperatures, and mixing orders would be highly beneficial.

  • I need more specific examples of co-surfactants and solubilizers that have been successfully used with long-chain diamine surfactants.

  • While I have the predicted pKa, I don't have information on how the pKa of the anionic surfactant might influence the incompatibility and the effectiveness of pH adjustments.

  • I need to find more information on the practical aspects of creating and stabilizing catanionic surfactant systems, especially those involving diamines.

Therefore, I will conduct one more focused search to try and fill these remaining gaps before compiling the final technical support center content. After this final search, I should have sufficient information to proceed with creating the detailed guide as outlined in my initial plan.

My next step will be to synthesize all the gathered information into a coherent and well-structured technical support guide. I will start by explaining the fundamental reasons for the incompatibility, then move on to the detailed troubleshooting Q&A section, incorporating the specific strategies I've researched. I will create tables to summarize key data and use Graphviz to generate the required diagrams. Finally, I will compile the complete reference list. I believe I now have enough information to create a comprehensive and valuable resource.

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent incompatibility between the cationic surfactant, N-9-octadecenyl-1,3-propanediamine, and various anionic surfactants. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges in your experimental formulations.

The Core Challenge: Understanding the Incompatibility

N-9-octadecenyl-1,3-propanediamine is a cationic surfactant, meaning its hydrophilic head carries a positive charge in aqueous solutions. Conversely, anionic surfactants possess a negatively charged head group. When these oppositely charged surfactants are mixed, a strong electrostatic attraction occurs, leading to the formation of an insoluble complex. This interaction can manifest as precipitation, cloudiness, or phase separation, ultimately compromising the stability and efficacy of your formulation.[1][2]

The diamine nature of N-9-octadecenyl-1,3-propanediamine, with its two potential positive charges, can further enhance this interaction, making it particularly challenging to formulate with certain anionic surfactants.

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol to resolve the issue.

Question 1: My formulation containing N-9-octadecenyl-1,3-propanediamine and an anionic surfactant immediately turned cloudy and formed a precipitate. What is happening, and how can I fix it?

Answer:

The cloudiness and precipitation you are observing are classic signs of cationic-anionic surfactant incompatibility. The electrostatic attraction between the positively charged amine groups of N-9-octadecenyl-1,3-propanediamine and the negatively charged head of the anionic surfactant is causing them to form an insoluble salt.

Here are three primary strategies to address this issue:

Strategy 1: pH Adjustment

The charge of N-9-octadecenyl-1,3-propanediamine is pH-dependent. With a predicted pKa of approximately 10.67, it will be fully protonated (doubly charged) at acidic to neutral pH. By raising the pH of the solution, you can deprotonate one or both of the amine groups, reducing its positive charge and thus its attraction to the anionic surfactant.

  • Causality: By increasing the pH to be closer to or above the pKa of the diamine, we shift the equilibrium towards the uncharged form of the amine groups, thereby minimizing the electrostatic interaction with the anionic surfactant.

Experimental Protocol: pH Adjustment

  • Determine the pKa of your anionic surfactant: This is crucial. If you are using a carboxylate-based anionic surfactant (e.g., sodium stearate), its pKa will typically be in the range of 4-5. At a pH above this, it will be negatively charged. For sulfate or sulfonate-based surfactants (e.g., Sodium Dodecyl Sulfate - SDS), they are strong acids and will be negatively charged across a wide pH range.

  • Prepare separate solutions: Dissolve the N-9-octadecenyl-1,3-propanediamine and the anionic surfactant in separate beakers of your aqueous vehicle.

  • Adjust the pH of the diamine solution: Slowly add a base (e.g., 1M NaOH) to the N-9-octadecenyl-1,3-propanediamine solution while monitoring the pH. Aim for a pH that is 1-2 units above the pKa of the diamine (e.g., pH 11.5-12.5), if your formulation can tolerate it.

  • Slowly combine the solutions: While stirring the anionic surfactant solution, slowly add the pH-adjusted N-9-octadecenyl-1,3-propanediamine solution.

  • Observe for precipitation: If the solution remains clear, the pH adjustment was successful. You may need to make final pH adjustments to your final formulation.

Diagram: pH Effect on N-9-octadecenyl-1,3-propanediamine Charge

cluster_0 Low pH (e.g., < 9) cluster_1 High pH (e.g., > 11) Low_pH R-NH2+-(CH2)3-NH3+ High_pH R-NH-(CH2)3-NH2 Low_pH->High_pH + 2OH- High_pH->Low_pH + 2H+ cluster_0 Without Co-surfactant cluster_1 With Co-surfactant Cationic Cationic (+) Anionic Anionic (-) Cationic->Anionic Precipitate Insoluble Complex Cationic->Precipitate Anionic->Precipitate Cationic2 Cationic (+) CoSurfactant Co-surfactant (0) Cationic2->CoSurfactant Anionic2 Anionic (-) Anionic2->CoSurfactant StableMicelle Stable Mixed Micelle CoSurfactant->StableMicelle

Caption: Mechanism of co-surfactant stabilization of cationic-anionic mixtures.

Strategy 3: Formation of Catanionic Vesicles

Under specific concentration and molar ratio conditions, cationic and anionic surfactants can self-assemble into thermodynamically stable structures like vesicles, rather than precipitating out of solution. [3]These are often referred to as "catanionic" systems.

  • Causality: The formation of these ordered structures is driven by a balance of electrostatic attraction between the head groups and hydrophobic interactions between the alkyl chains. By carefully controlling the stoichiometry, a stable, dispersed system can be achieved.

Experimental Protocol: Forming Catanionic Vesicles

  • Prepare stock solutions: Create stock solutions of N-9-octadecenyl-1,3-propanediamine and your anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS) at the same molar concentration (e.g., 10 mM).

  • Vary the molar ratio: In a series of vials, mix the two surfactant solutions at different molar ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 cationic:anionic).

  • Equilibrate: Allow the mixtures to equilibrate for several hours or overnight at a controlled temperature.

  • Observe: Identify the molar ratios that result in a stable, translucent, or opalescent dispersion rather than a precipitate. This often occurs at non-equimolar ratios.

  • Characterize (Optional): Techniques like Dynamic Light Scattering (DLS) can be used to confirm the presence and size of vesicles.

Question 2: I have tried adjusting the pH, but my formulation still shows some haziness. What else can I do?

Answer:

If pH adjustment alone is insufficient, it's likely that other factors are contributing to the instability. Here are some additional troubleshooting steps:

  • Optimize the order of addition: As a general rule, always add the cationic surfactant solution slowly to the anionic surfactant solution with continuous and vigorous stirring. This prevents localized high concentrations that can trigger precipitation.

  • Incorporate a solubilizer: If a precipitate has already formed, you may be able to rescue the formulation by adding a solubilizer.

    • Examples: Propylene glycol, Butylene glycol, or non-ionic solubilizers like PEG-40 Hydrogenated Castor Oil.

    • Protocol: Prepare a premix of the solubilizer with your N-9-octadecenyl-1,3-propanediamine before adding it to the anionic surfactant solution.

  • Consider the type of anionic surfactant: The strength of the interaction between the cationic and anionic surfactants can depend on the head group of the anionic surfactant.

    • Sulfate and sulfonate-based anionic surfactants (e.g., SDS, Sodium Laureth Sulfate) tend to have stronger interactions with cationic surfactants compared to carboxylate-based ones (e.g., sodium stearate). [4]If your formulation allows, consider switching to a carboxylate-based anionic surfactant.

Frequently Asked Questions (FAQs)

Q1: At what pH is N-9-octadecenyl-1,3-propanediamine most likely to be incompatible with anionic surfactants?

A1: Incompatibility is most likely at acidic to neutral pH (below ~9.0), where both amine groups of the diamine are fully protonated and thus carry a positive charge.

Q2: Can I use a non-ionic surfactant as the primary surfactant and N-9-octadecenyl-1,3-propanediamine as a secondary surfactant with a small amount of anionic surfactant?

A2: Yes, this is a viable strategy. The non-ionic surfactant will form the bulk of the micelles, and the lower concentrations of the cationic and anionic surfactants are less likely to interact and precipitate.

Q3: What is the typical shelf life of a formulation containing both N-9-octadecenyl-1,3-propanediamine and an anionic surfactant?

A3: If properly formulated using the techniques described above (e.g., with a co-surfactant or as a stable catanionic system), the shelf life can be comparable to that of standard surfactant formulations. However, accelerated stability testing (e.g., at elevated temperatures) is crucial to ensure long-term stability.

Q4: Are there any specific analytical techniques to predict the compatibility of a given cationic-anionic pair?

A4: Isothermal Titration Calorimetry (ITC) and conductimetry can be used as predictive tools to determine the molecular interactions between cationic and anionic species. These techniques can help in understanding the strength of the interaction and in designing more compatible systems.

Q5: Does the chain length of the anionic surfactant affect its compatibility with N-9-octadecenyl-1,3-propanediamine?

A5: Yes, the hydrophobic interactions between the alkyl chains play a role. Generally, similar chain lengths between the cationic and anionic surfactants can lead to more stable mixed systems, as they can pack more efficiently into micelles or vesicles.

Summary of Key Parameters

ParameterRecommendationRationale
pH Adjust to >10.0 (if formulation permits)Reduces the positive charge on the diamine, minimizing electrostatic attraction.
Order of Addition Slowly add cationic to anionic solutionPrevents localized high concentrations that can lead to precipitation.
Co-surfactants Use non-ionic or amphoteric surfactantsAct as a bridge to prevent direct interaction between cationic and anionic species.
Molar Ratio Experiment with non-equimolar ratiosCan lead to the formation of stable catanionic vesicles instead of precipitates.
Anionic Head Group Consider carboxylates over sulfates/sulfonatesCarboxylates generally exhibit weaker interactions with cationic surfactants. [4]

References

  • Kaler, E. W., et al. "Catanionic Surfactant Vesicles." Science, vol. 245, no. 4924, 1989, pp. 1371–1374.
  • Mixtures of Anionic/Cationic Surfactants: A New Approach for Enhanced Oil Recovery in Low-Salinity, High-Temperature Sandstone Reservoir. OnePetro, 15 Aug. 2016, [Link].

  • US8557756B2 - Compatible mixtures of anionic and cationic surfactants - Google P
  • Gelation of Charged Catanionic Vesicles Prepared by a Semispontaneous Process | Langmuir. [Link].

  • Carbohydrate-functionalized catanionic surfactant vesicles: preparation and lectin-binding studies - Soft Matter (RSC Publishing). [Link].

  • WO2003055455A1 - Combined stable cationic and anionic surfactant compositions - Google P
  • Aggregation of Mixed (Cationic + Anionic) and (Cationic + Nonionic) Surfactant Systems within a (Lanthanide Salt:Urea) Deep Eutectic Solvent | Langmuir. [Link].

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. [Link].

  • Model Catanionic Vesicles from Biomimetic Serine-Based Surfactants: Effect of the Combination of Chain Lengths on Vesicle Properties and Vesicle-to-Micelle Transition - MDPI. [Link].

  • Evaluating Methods to Create Protein Functionalized Catanionic Vesicles - PMC. [Link].

  • Aqueous Two-Phase Systems Based on Cationic and Anionic Surfactants Mixture for Rapid Extraction and Colorimetric Determination of Synthetic Food Dyes - PMC. [Link].

  • Biogenic amine interactions: The role of surfactant headgroup geometry - PubMed. [Link].

  • Anionic/cationic interactions - Scientific Spectator. [Link].

  • Mixtures of anionic and cationic surfactants with single and twin head groups: Adsorption and precipitation studies - ResearchGate. [Link].

  • Formulation Troubleshooting In Cosmetic Products. [Link].

  • Synergistic Adsorption Mechanism of Anionic and Cationic Surfactant Mixtures on Low-Rank Coal Flotation - PMC. [Link].

  • Mixtures of anionic and cationic surfactants with single and twin head groups: Solubilization and adsolubilization of styrene and ethylcyclohexane - ResearchGate. [Link].

  • 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl- - Substance Details - SRS | US EPA. [Link].

  • N-Oleyl-1,3-propanediamine - Wikipedia. [Link].

  • Morphological study of cationic polymer–anionic surfactant complex precipitated in solution during the dilution process - ResearchGate. [Link].

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  • Compatibility Investigation of Cationic Surfactants with Anionic Species - MDPI. [Link].

  • Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance - PMC. [Link].

  • Role of Polyanions and Surfactant Head Group in the Formation of Polymer–Colloid Nanocontainers - MDPI. [Link].

  • Effect of headgroup on DNA-cationic surfactant interactions - PubMed. [Link].

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  • Adsorption of cationic and anionic surfactants on natural and synthetic carbonate materials - Rice University Consortium for Processes in Porous Media. [Link].

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Cationic Surfactants: Profiling N-9-octadecenyl-1,3-propanediamine Against Industry Standards

This guide provides a comprehensive comparison of N-9-octadecenyl-1,3-propanediamine against other widely used cationic surfactants, namely Cetyltrimethylammonium Bromide (CTAB), Dodecyltrimethylammonium Bromide (DTAB),...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of N-9-octadecenyl-1,3-propanediamine against other widely used cationic surfactants, namely Cetyltrimethylammonium Bromide (CTAB), Dodecyltrimethylammonium Bromide (DTAB), and Didodecyldimethylammonium Bromide (DDAB). Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, physicochemical properties, and performance characteristics of these amphiphiles, supported by experimental data and detailed protocols.

Introduction to Cationic Surfactants: The Power of a Positive Charge

Cationic surfactants are amphiphilic molecules composed of a positively charged hydrophilic head group and a hydrophobic tail.[1][2] This dual nature allows them to adsorb at interfaces, such as air-water or oil-water, reducing surface tension and enabling a range of applications.[3] Their positive charge is a defining feature, driving their interaction with negatively charged surfaces and biomolecules, which is fundamental to their use as antimicrobial agents, gene delivery vectors, emulsifiers, and corrosion inhibitors.[4][5][6]

The surfactants under review represent a spectrum of structural diversity within this class:

  • N-9-octadecenyl-1,3-propanediamine (ODA): A diamine surfactant with a long, unsaturated oleyl chain. Its charge is pH-dependent, offering unique formulation possibilities.

  • Cetyltrimethylammonium Bromide (CTAB): A quaternary ammonium salt with a 16-carbon saturated chain, it is one of the most widely studied and utilized cationic surfactants.

  • Dodecyltrimethylammonium Bromide (DTAB): A shorter-chain (12-carbon) analogue of CTAB, often used to study the effect of hydrophobicity on surfactant properties.[7]

  • Didodecyldimethylammonium Bromide (DDAB): A "gemini" or double-tailed surfactant with two 12-carbon chains, which significantly alters its self-assembly behavior.[8]

This guide will dissect how these structural differences translate into distinct performance profiles, providing a framework for rational surfactant selection in research and development.

Structural and Physicochemical Comparison

The performance of a surfactant is intrinsically linked to its molecular architecture. The nature of the headgroup and the length and saturation of the hydrophobic tail(s) dictate key parameters like the Critical Micelle Concentration (CMC), which is the concentration at which surfactants begin to self-assemble into micelles.[9][10][11] This transition marks a sharp change in the physicochemical properties of the solution and is a critical parameter for any formulation.[9][10][11]

Diagram: Molecular Structures of Compared Cationic Surfactants

G cluster_ODA N-9-octadecenyl-1,3-propanediamine (ODA) cluster_CTAB Cetyltrimethylammonium Bromide (CTAB) cluster_DTAB Dodecyltrimethylammonium Bromide (DTAB) cluster_DDAB Didodecyldimethylammonium Bromide (DDAB) ODA_node Diamine Headgroup (pH-sensitive) -NH-(CH₂)₃-NH₂ ODA_tail C18 Unsaturated Tail (Oleyl) ODA_node->ODA_tail CTAB_node Quaternary Ammonium Headgroup -N⁺(CH₃)₃ CTAB_tail C16 Saturated Tail (Cetyl) CTAB_node->CTAB_tail DTAB_node Quaternary Ammonium Headgroup -N⁺(CH₃)₃ DTAB_tail C12 Saturated Tail (Dodecyl) DTAB_node->DTAB_tail DDAB_node Quaternary Ammonium Headgroup -N⁺(CH₃)₂ DDAB_tail1 C12 Saturated Tail (Dodecyl) DDAB_node->DDAB_tail1 DDAB_tail2 C12 Saturated Tail (Dodecyl) DDAB_node->DDAB_tail2

Caption: Structural comparison of ODA, CTAB, DTAB, and DDAB surfactants.

Table 1: Comparative Physicochemical Properties
PropertyN-9-octadecenyl-1,3-propanediamine (ODA)Cetyltrimethylammonium Bromide (CTAB)Dodecyltrimethylammonium Bromide (DTAB)Didodecyldimethylammonium Bromide (DDAB)
CAS Number 7173-62-8[12][13][14]57-09-01119-94-4[15]2390-68-3
Molecular Formula C₂₁H₄₄N₂[12][16]C₁₉H₄₂BrNC₁₅H₃₄BrNC₂₆H₅₆BrN
Molecular Weight ( g/mol ) 324.59[12][16]364.45308.34462.78
Head Group DiamineTrimethylammoniumTrimethylammoniumDimethylammonium
Hydrophobic Tail(s) 1 x C18 (unsaturated)1 x C16 (saturated)1 x C12 (saturated)2 x C12 (saturated)
CMC in Water (mM) Not widely reported, formulation dependent~0.92 - 1.0[17][18]~14 - 16[15][19]~0.08 - 0.15[20][21]

Expert Analysis of Physicochemical Properties:

  • Effect of Chain Length: The CMC increases significantly from CTAB (C16) to DTAB (C12).[7] This is a well-established principle: a longer hydrophobic chain makes the surfactant less soluble in water, thus promoting micellization at a lower concentration.

  • Effect of Multiple Tails: DDAB, with its two C12 tails, has a dramatically lower CMC than its single-tailed counterpart, DTAB.[22] The increased hydrophobicity imparted by the second alkyl chain strongly favors aggregation to minimize contact with water, making it a highly efficient surfactant.

  • The Uniqueness of ODA: N-9-octadecenyl-1,3-propanediamine (ODA) stands apart due to its diamine headgroup and the cis-unsaturation in its oleyl tail.[14] The diamine structure means its charge is pH-dependent; it can be doubly protonated at low pH, singly protonated at neutral pH, or neutral at high pH. This "tunability" is a significant advantage in applications requiring pH-responsive behavior, such as smart drug delivery systems. The kink in the oleyl chain due to the double bond can disrupt packing in micelles and at interfaces, potentially leading to larger, more flexible aggregates compared to saturated analogues.

Performance in Key Applications

The structural variations directly impact the functional efficacy of these surfactants in various fields.

Antimicrobial and Biocidal Activity

Mechanism of Action: Cationic surfactants exert their antimicrobial effect primarily by disrupting microbial cell membranes.[23] The positively charged headgroup electrostatically binds to the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[4][6] Subsequently, the hydrophobic tail penetrates the lipid bilayer, leading to disorganization, increased permeability, leakage of intracellular contents, and ultimately, cell death.[4][23][24]

Comparative Performance:

  • Chain Length is Key: Generally, antimicrobial activity increases with the length of the alkyl chain, up to a certain point (often around C14-C16).[4] Therefore, CTAB is expected to be a more potent antimicrobial agent than DTAB.

  • Enhanced Efficacy of DDAB: Double-tailed surfactants like DDAB often exhibit very strong antimicrobial activity due to their high affinity for and ability to disrupt lipid bilayers.

  • ODA's Potential: The long C18 chain of ODA suggests potent antimicrobial properties. Its ability to interact via its diamine headgroup could offer a different mode of membrane insertion or disruption compared to quaternary ammonium compounds.

Gene and Drug Delivery

Mechanism of Action: Cationic lipids and surfactants are foundational components of non-viral gene delivery systems.[1][25][26][27] They spontaneously interact with negatively charged nucleic acids (DNA, RNA) to form condensed, positively charged nanoparticles called lipoplexes.[25][28] This complexation protects the nucleic acid from degradation and the positive surface charge facilitates binding to and entry into negatively charged host cells, often via endocytosis.[28]

Comparative Performance:

  • Headgroup Dominance: The structure of the hydrophilic headgroup is crucial for both condensing nucleic acids and mediating transfection efficiency.[25] While the simple trimethylammonium head of CTAB and DTAB is effective, the diamine head of ODA offers intriguing possibilities. The spacing and pKa of the two amine groups could allow for more efficient and potentially different spatial arrangements when binding to the phosphate backbone of DNA.

  • Toxicity Concerns: A major hurdle for cationic surfactants in this application is cytotoxicity, which is often linked to membrane disruption.[26] There is a delicate balance between transfection efficiency and cell viability. DDAB, while an efficient condensing agent, can exhibit higher toxicity. The biocompatibility of ODA would need to be rigorously evaluated, but its structural similarity to some endogenous lipids could be advantageous.

Emulsification and Industrial Applications

ODA is widely used as an emulsifier in asphalt, a corrosion inhibitor, and a lubricant.[12][14] Its effectiveness in these roles stems from its strong adsorption at interfaces. The diamine headgroup can chelate or strongly interact with metal surfaces (corrosion inhibition), while the long oleyl tail provides a robust hydrophobic barrier. In asphalt emulsions, it helps disperse bitumen droplets in water, ensuring stability and proper application.

Experimental Protocols: A Guide to Comparative Evaluation

To provide a framework for objective comparison, we present standardized protocols for three fundamental performance assays. The causality behind experimental choices is explained to ensure scientific integrity.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

Scientific Rationale: Surface tensiometry is a primary and highly reliable method for determining the CMC. It directly measures the fundamental property of a surfactant: its ability to reduce surface tension.[9] Below the CMC, adding more surfactant leads to a steep drop in the surface tension of the solution as monomers populate the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant.[11] The inflection point on a plot of surface tension versus the logarithm of concentration gives the CMC.[9]

G A Prepare Surfactant Stock Solution B Create Serial Dilutions (spanning expected CMC) A->B D Measure Surface Tension of each dilution B->D C Calibrate Tensiometer (e.g., with deionized water) C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify Inflection Point (Intersection of two linear fits) E->F G Determine CMC F->G

Caption: Step-by-step workflow for determining the CMC using surface tensiometry.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a concentrated stock solution of the surfactant in high-purity deionized water. Create a series of dilutions from this stock solution, ensuring the concentration range brackets the expected CMC.

  • Instrumentation: Use a calibrated surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the measurement probe (ring or plate) is meticulously cleaned (e.g., by flaming for a platinum ring) before each measurement to prevent contamination.

  • Equilibration and Measurement: For each dilution, pour the solution into a clean, temperature-controlled vessel. Allow the solution to equilibrate for several minutes to ensure monomers have reached the interface. Perform the surface tension measurement according to the instrument's protocol.

  • Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[9] The resulting graph will show two distinct regions.[11] Use linear regression to fit lines through the data points in both the rapidly decreasing region and the plateau region. The concentration at which these two lines intersect is the CMC.[9]

Protocol 2: Evaluation of Emulsification Index (E24)

Scientific Rationale: The Emulsification Index (E24) is a straightforward and rapid method to assess a surfactant's ability to form and stabilize an emulsion.[29] It measures the volume of the emulsion layer that remains after 24 hours relative to the total liquid volume. A higher E24 value indicates better emulsification and stability. This test is particularly relevant for applications in cosmetics, food, and oil recovery.

Step-by-Step Methodology:

  • Preparation: In a graduated test tube, add equal volumes of the aqueous surfactant solution (at a concentration above its CMC) and an immiscible oil phase (e.g., kerosene, hexadecane, or mineral oil).[29][30] For example, use 4 mL of surfactant solution and 4 mL of oil.

  • Emulsification: Cap the tube and vortex at high speed for 2 minutes to provide sufficient energy for emulsion formation.[29][30]

  • Incubation: Allow the tube to stand undisturbed at room temperature for 24 hours.[29]

  • Measurement and Calculation: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculation: The E24 is calculated using the following formula:[29] E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100

Protocol 3: Assessment of Cytotoxicity using MTT Assay

Scientific Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is essential for evaluating the biocompatibility of surfactants intended for drug delivery or other biological applications. Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Prepare serial dilutions of the surfactant solutions in a complete cell culture medium. Remove the old medium from the cells and replace it with the surfactant-containing medium. Include untreated cells as a negative control (100% viability) and a vehicle control if the surfactant is dissolved in a solvent.

  • Incubation: Incubate the cells with the surfactants for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control cells. Plot cell viability versus surfactant concentration to determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).

Discussion and Concluding Remarks

The choice of a cationic surfactant is a critical decision that profoundly impacts research outcomes and product performance. This guide illuminates the distinct personalities of four key players in this chemical class.

Diagram: Conceptual Model of Cationic Surfactant-DNA Interaction

G cluster_lipoplex Lipoplex Formation DNA Negatively Charged DNA/RNA Complex Condensed Nanoparticle (Lipoplex) DNA->Complex Electrostatic Interaction Surfactant Cationic Surfactant Monomers Surfactant->Complex Self-Assembly Cell Target Cell (Negative Surface Charge) Complex->Cell Binding & Endocytosis

Caption: Formation of a lipoplex for gene delivery.

Structure-Performance Synthesis:

  • N-9-octadecenyl-1,3-propanediamine (ODA) emerges as a specialty surfactant with high potential in pH-responsive systems and applications requiring strong interfacial activity, such as corrosion inhibition and emulsification. Its diamine headgroup and unsaturated tail are key differentiators, though comprehensive data on its CMC and cytotoxicity are less prevalent in the literature, marking an area for future investigation.

  • CTAB and DTAB serve as excellent model systems. Their behavior is predictable, with the primary difference being the hydrophobicity dictated by their alkyl chains. CTAB, with its lower CMC and longer chain, is generally more surface-active and a more potent biocide.

  • DDAB is a powerhouse of efficiency. Its double-tailed structure grants it an exceptionally low CMC, making it highly effective at very low concentrations for forming vesicles (liposomes) and disrupting membranes. This high efficiency, however, can be coupled with higher cytotoxicity, requiring careful formulation for biological applications.

Final Recommendation: The selection of a surfactant should be application-driven. For fundamental studies on the effect of chain length, the CTAB/DTAB pair is ideal. For applications demanding maximum efficiency and the formation of bilayer structures, DDAB is a prime candidate. For systems requiring pH-responsiveness, strong adhesion to surfaces, or unique packing properties, N-9-octadecenyl-1,3-propanediamine presents a compelling, albeit less-characterized, alternative that warrants further exploration.

This guide has aimed to provide both the foundational knowledge and the practical protocols necessary to navigate the selection and application of these versatile molecules. The key to innovation lies in understanding the causal links between molecular structure and functional performance.

References

  • Methods to Determine Critical Micelle Concentration (CMC) - Surfactant - Alfa Chemistry. (2025, January 3).
  • The Headgroup Evolution of Cationic Lipids for Gene Delivery | Bioconjugate Chemistry. (2013, March 5).
  • Selective Antimicrobial Activities and Action Mechanism of Micelles Self-Assembled by Cationic Oligomeric Surfactants | ACS Applied Materials & Interfaces. (2016, January 28).
  • Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - MDPI. (2015, March 11).
  • Cationic lipids used in non-viral gene delivery systems - Academic Journals. (2007, August 15).
  • Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents - MDPI. (2023, February 1).
  • Cationic Lipid Transfection | Thermo Fisher Scientific - US.
  • Method for Measurement of Critical Micelle Concentration - Just Agriculture. (2023, March 15).
  • The design of cationic lipids for gene delivery - PubMed.
  • Mechanism and Molecular Design Principles of Cationic Surfactants: From Charge‐Driven Membrane Interactions to Next‐Generation Quaternary Ammonium Compounds - PMC. (2026, March 13).
  • Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - MDPI. (2019, November 6).
  • Critical micelle formation concentration explained - DataPhysics Instruments.
  • Cationic Surfactant - Alfa Chemistry.
  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC.
  • What is Cationic Surfactant and How Does it Work in Cleaning Products. (2025, December 11).
  • Comparative Study of Cationic and Non-ionic Surfactants using Tensiometry - Ijarse.
  • Screening and identification of biosurfactant (bioemulsifier) producing bacteria from crude oil contaminated sites of Gujarat - ijirset. (2014, February 15).
  • Effect of cationic surfactant on transport of model drugs in emulsion systems - PubMed.
  • Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01464K. (2019, October 8).
  • Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC.
  • Application Notes: Dodecyltrimethylammonium Bromide (DTAB) in Micellar Catalysis - Benchchem.
  • Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC.
  • Dodecyltrimethylammonium (bromide) (DTAB, C12TAB, CAS Number: 1119-94-4).
  • (Z)-N-9-octadecenylpropane-1,3-diamine | 7173-62-8 - ChemicalBook. (2025, December 31).
  • Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC.
  • Comparison of Anionic, Cationic and Nonionic Surfactants as Dispersing Agents for Graphene Based on the Fluorescence of Riboflavin - PMC.
  • 1,3-Propanediamine, N-9-octadecenyl- | C21H44N2 | CID 6365166 - PubChem.
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  • A Comparison of Didodecyldimethylammonium Bromide Adsorbed at Mica/Water and Silica/Water Interfaces using Neutron Reflection - University of Cambridge.
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Comparative

Performance evaluation of N-9-octadecenyl-1,3-propanediamine in different acidic media

Performance Evaluation of N-9-Octadecenyl-1,3-Propanediamine in Acidic Media: A Comparative Guide Executive Summary N-9-octadecenyl-1,3-propanediamine (NOPDA), commonly referred to as N-oleyl-1,3-propanediamine, is a lon...

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Author: BenchChem Technical Support Team. Date: April 2026

Performance Evaluation of N-9-Octadecenyl-1,3-Propanediamine in Acidic Media: A Comparative Guide

Executive Summary N-9-octadecenyl-1,3-propanediamine (NOPDA), commonly referred to as N-oleyl-1,3-propanediamine, is a long-chain aliphatic primary diamine that has emerged as a critical amphiphilic molecule in formulation science and materials engineering (1)[1]. Characterized by a hydrophobic C18 oleyl tail and a highly hydrophilic 1,3-propanediamine head, NOPDA is extensively utilized as a cationic surfactant, emulsifier, and high-performance film-forming corrosion inhibitor[1]. For researchers developing robust formulations for highly acidic environments—ranging from industrial acid pickling to targeted endosomal drug delivery systems—understanding the thermodynamic and kinetic behavior of NOPDA is paramount.

Mechanistic Causality: The Amphiphilic Advantage

In highly acidic media (e.g., 1.0 M HCl or H 2​ SO 4​ ), the performance of an organic inhibitor or surfactant is dictated by its protonation state and molecular geometry. Unlike monoamines, NOPDA possesses two nitrogen anchoring sites. In an acidic environment, these amine groups undergo rapid protonation. The causality of its superior performance lies in a dual-action adsorption mechanism:

  • Physisorption: The protonated diamine head creates a strong electrostatic attraction with negatively charged sites on the substrate (e.g., chloride-covered steel surfaces)[1].

  • Chemisorption: Unshared electron pairs on the nitrogen atoms coordinate directly with empty d-orbitals of the substrate, forming a resilient chemical bond (2)[2].

Once anchored, the unsaturated oleyl tails align via van der Waals forces to form a dense, hydrophobic barrier that sterically hinders the diffusion of hydronium ions (H + ) and corrosive species[1].

Mechanism A NOPDA Molecule (Amphiphilic Structure) B Acidic Media (H+) Amine Protonation A->B Exposure to Acid C Electrostatic Attraction (Physisorption) B->C Cationic Head D Coordinate Bonding (Chemisorption) B->D Free Electron Pair E Hydrophobic Barrier Formation C->E Oleyl Tail Alignment D->E Oleyl Tail Alignment

Caption: Mechanism of NOPDA adsorption and hydrophobic barrier formation in acidic media.

Comparative Performance Analysis in Acidic Media

To objectively evaluate NOPDA, we must benchmark it against other leading nitrogenous heterocyclic scaffolds, specifically Imidazoline and Triazole derivatives, which are standard in acidic environments (3)[3], (4)[4]. The table below synthesizes quantitative data for these compounds in 1.0 M HCl.

Table 1: Comparative Inhibition Efficiency in 1.0 M HCl

Inhibitor ClassRepresentative CompoundOptimal ConcentrationTemp (K)Max Inhibition Efficiency (%)Primary Adsorption Mechanism
Fatty Diamine N-9-octadecenyl-1,3-propanediamine (NOPDA)5.0 g/L34394.5%Mixed (Physisorption + Chemisorption)
Imidazoline 2-(8-heptadecenyl)-2-imidazoline300 ppm29891.6%Chemisorption
Triazole 5-hexylsulfanyl-1,2,4-triazole (HST)1.0 mM29897.0%Mixed

Data Interpretation: While Triazole derivatives (like HST) can achieve peak efficiencies of 97.0% at ambient temperatures[3], NOPDA demonstrates exceptional thermal stability, maintaining up to 94.5% efficiency even at elevated temperatures (343 K)[2]. This thermal resilience is caused by the robust chemisorption of the diamine head combined with the dense packing of the long oleyl chains, which resist thermal desorption far better than shorter-chain heterocyclic compounds.

Self-Validating Experimental Protocol

To ensure scientific integrity, the evaluation of NOPDA in acidic media must follow a self-validating protocol. This workflow employs orthogonal validation: macroscopic material loss (gravimetric analysis) is cross-verified by microscopic interfacial charge transfer resistance (Electrochemical Impedance Spectroscopy - EIS). If the gravimetric efficiency deviates from the EIS efficiency by >5%, the system flags potential localized pitting or incomplete film formation, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Substrate Preparation: Polish carbon steel specimens using SiC paper (up to 1200 grit). Degrease with acetone, wash with double-distilled water, and dry under a nitrogen stream to ensure a standardized, reactive surface.

  • Media Formulation: Prepare a 1.0 M HCl baseline solution to simulate industrial acidizing conditions. Formulate the test media by introducing NOPDA at varying concentrations (e.g., 1 to 5 g/L). Causality Note: Due to NOPDA's high hydrophobicity, co-solvents like diethylaminoethanol (DEAE) are often required to promote emulsification and uniform dispersion in the aqueous phase[2].

  • Gravimetric Analysis (Weight Loss): Suspend the pre-weighed specimens in the acidic media for a controlled duration (e.g., 24 hours) at a specific temperature (e.g., 343 K). Remove, clean, and re-weigh. Calculate the corrosion rate and macroscopic inhibition efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): In a three-electrode cell, immerse the working electrode in the test solution until a steady-state Open Circuit Potential (OCP) is reached. Apply a sinusoidal AC signal (10 mV amplitude) over a frequency range of 100 kHz to 0.01 Hz.

  • Data Synthesis & Validation: Extract the charge transfer resistance ( Rct​ ) from the Nyquist plots. Calculate the EIS-derived inhibition efficiency and cross-reference it with the gravimetric data. A match validates uniform hydrophobic film formation.

Workflow S1 1. Substrate Preparation (Polishing & Degreasing) S3 3. Controlled Immersion (Variable Temp/Time) S1->S3 S2 2. Acidic Media Formulation (1.0 M HCl + NOPDA) S2->S3 S4A 4A. Gravimetric Analysis (Macroscopic Weight Loss) S3->S4A S4B 4B. Electrochemical Testing (Microscopic EIS) S3->S4B S5 5. Orthogonal Validation (Δ Efficiency < 5%) S4A->S5 Efficiency % S4B->S5 Efficiency %

Caption: Self-validating experimental workflow for evaluating NOPDA performance.

Conclusion

For researchers engineering solutions in highly acidic environments, N-9-octadecenyl-1,3-propanediamine offers a distinct thermodynamic advantage. Its dual-amine head ensures rapid, stable anchoring via mixed physisorption and chemisorption, while its C18 unsaturated tail provides a robust, thermally stable hydrophobic shield[1],[2]. When evaluated through rigorous, self-validating methodologies, NOPDA consistently demonstrates high-performance metrics that rival or exceed traditional heterocyclic alternatives, particularly in high-temperature acidic applications.

References

  • [1] Benchchem. N-Oleyl-1,3-propanediamine (CAS 7173-62-8) For Research.

  • [3] RSC Advances. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl.

  • [2] Colloids and Surfaces A: Physicochemical and Engineering Aspects. Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1,3-propanediamine based formulation.

  • [4] ACS Omega (via PMC). Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines.

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Validation

Analysis of the adsorption isotherm of N-oleyl-1,3-diaminopropane on steel surfaces

As a Senior Application Scientist specializing in interfacial chemistry and asset integrity, I approach the evaluation of corrosion inhibitors not merely as a formulation exercise, but as a rigorous study of surface ther...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in interfacial chemistry and asset integrity, I approach the evaluation of corrosion inhibitors not merely as a formulation exercise, but as a rigorous study of surface thermodynamics.

N-oleyl-1,3-diaminopropane (commonly known by its trade name, Duomeen O) is a long-chain aliphatic diamine that has become a benchmark in surface protection for carbon steel, particularly in highly acidic and aggressive industrial environments. To truly understand its efficacy, we must analyze its adsorption isotherm—the mathematical and physical relationship describing how these molecules partition between the bulk aqueous phase and the steel surface.

This guide provides an objective, data-driven comparison of N-oleyl-1,3-diaminopropane against alternative inhibitors, grounded in proven experimental methodologies and thermodynamic principles.

Mechanistic Causality: The Adsorption Profile

The superior performance of N-oleyl-1,3-diaminopropane stems from its unique amphiphilic architecture. The molecule features a hydrophobic, unsaturated oleyl tail (C18) and a hydrophilic diamine headgroup containing both primary and secondary amines.

When introduced into an acidic medium, the amine groups undergo protonation. The adsorption mechanism proceeds via a highly ordered sequence:

  • Physisorption: The protonated amine groups are electrostatically drawn to the cathodic sites of the charged steel surface.

  • Chemisorption: As the molecules approach the surface, unshared electron pairs on the nitrogen atoms form coordinate covalent bonds with the vacant d-orbitals of the iron atoms 1[1].

  • Monolayer Formation: The hydrophobic oleyl tails align outward, creating a dense, water-repellent barrier that blocks the diffusion of corrosive species (e.g., H+ , Cl− ).

This behavior is mathematically modeled using the Langmuir Adsorption Isotherm , which assumes that adsorption occurs at specific homogeneous sites within the metal, with each site accommodating one molecule and no lateral interactions between adsorbed molecules 2[2].

AdsorptionMechanism N N-oleyl-1,3-diaminopropane (Aqueous Phase) P Protonation in Acidic Media (R-NH3+ formation) N->P Acidic pH Phy Physisorption (Electrostatic Attraction) P->Phy Migration to Steel Che Chemisorption (Coordinate Bonds) Phy->Che Electron Donation to Fe Film Hydrophobic Film Formation (Langmuir Monolayer) Che->Film Tail Alignment Protect Corrosion Inhibition (Anodic & Cathodic Blockade) Film->Protect Barrier Effect

Fig 1: Mechanistic pathway of N-oleyl-1,3-diaminopropane adsorption on steel surfaces.

Comparative Performance Analysis

When formulating a corrosion inhibition strategy, researchers typically weigh aliphatic diamines against imidazoline derivatives and primary monoamines. The dual-anchoring system of the diamine provides a distinct thermodynamic advantage.

Table 1: Comparative Adsorption and Performance Metrics on Carbon Steel (1M HCl)

Feature / MetricN-oleyl-1,3-diaminopropaneQuaternary ImidazolinesPrimary Amines (e.g., Oleylamine)
Anchoring Mechanism Dual (Primary & Secondary Amine)Single (Imidazoline ring)Single (Primary Amine)
Adsorption Isotherm Fit Langmuir ( R2>0.99 )Langmuir / TemkinLangmuir
Inhibition Efficiency > 90% at low dosages (e.g., 50 ppm)> 90% at high dosages (> 200 ppm)~ 75-85% at moderate dosages
Thermal Stability of Film Excellent (Stable up to 80°C)GoodModerate (Desorbs > 60°C)
Standard Detection Method PS-MS, EIS, GravimetricHPLC, EISGC-MS, Gravimetric

Causality Note: The primary amine (Oleylamine) suffers from thermal desorption at elevated temperatures because its single anchoring point lacks the coordinate bond density required to withstand increased kinetic energy. N-oleyl-1,3-diaminopropane circumvents this via its dual-nitrogen headgroup, effectively doubling the chemisorption binding energy.

Self-Validating Experimental Protocol: Isotherm Determination

To objectively quantify the adsorption isotherm, we utilize Electrochemical Impedance Spectroscopy (EIS). We select EIS over simple gravimetric (weight loss) methods because it allows us to isolate the charge-transfer resistance ( Rct​ ) without physically altering the delicate monolayer.

Phase 1: Preparation & Equilibration
  • Coupon Preparation: Abrade low-carbon steel coupons sequentially with SiC paper (up to 1200 grit), degrease with acetone, and dry under N2​ .

    • Causality Rationale: Standardizing surface roughness minimizes localized energy variations (peaks and valleys) that could artificially skew adsorption thermodynamics, ensuring the surface approximates the homogeneous assumption of the Langmuir model.

  • Immersion: Suspend the coupons in 1M HCl solutions containing varying concentrations of the inhibitor (e.g., 10, 20, 50, 100, 200 ppm) at a constant temperature (e.g., 298 K) for 2 hours.

Phase 2: Electrochemical Impedance Spectroscopy (EIS)
  • Measurement: Apply a 10 mV peak-to-peak AC signal at the Open Circuit Potential (OCP) over a frequency range of 100 kHz to 10 mHz.

  • Validation Checkpoint: Examine the Nyquist plot. It must exhibit a single depressed capacitive semicircle. If multiple loops or Warburg diffusion tails appear, it indicates localized pitting or diffusion control, which invalidates the simple monolayer assumption. Do not proceed to isotherm modeling if this checkpoint fails.

  • Calculate Surface Coverage ( θ ): θ=Rct(inh)​Rct(inh)​−Rct(blank)​​

Phase 3: Langmuir Isotherm Modeling
  • Data Fitting: Plot the ratio of concentration to surface coverage ( C/θ ) against the inhibitor concentration ( C ).

    θC​=Kads​1​+C
  • Validation Checkpoint: Calculate the linear regression coefficient ( R2 ). A valid Langmuir fit requires R2≥0.99 and a slope approaching unity (~1.0). From the intercept, extract the equilibrium constant of adsorption ( Kads​ ) to calculate the standard free energy of adsorption ( ΔGads∘​ ).

ExperimentalWorkflow Prep Steel Coupon Preparation Imm Immersion & Incubation Prep->Imm Sol Inhibitor Solution (Varying Conc.) Sol->Imm Meas EIS & PDP Measurements Imm->Meas Iso Langmuir Isotherm Modeling Meas->Iso

Fig 2: Self-validating experimental workflow for determining adsorption isotherms.

Advanced Analytical Verification

While electrochemical methods confirm the effect of the adsorption isotherm, modern protocols require direct chemical verification of the adsorbate. Recent advancements have demonstrated the use of Paper Spray Mass Spectrometry (PS-MS) for the direct analysis and identification of N-oleyl-1,3-diaminopropane in raw aqueous samples 3[3].

By applying a few microliters of the sample to a paper triangle and utilizing methanol as a spray solvent, researchers can detect the intact protonated molecular ion [M+H]+ at m/z 325 with limits of detection (LOD) below 0.1 pg, requiring zero prior sample preparation. This allows application scientists to rapidly verify the bulk depletion of the inhibitor, directly correlating the loss of molecules in the aqueous phase to the surface coverage ( θ ) calculated via the Langmuir isotherm.

References

  • Benchchem. "N-Oleyl-1,3-propanediamine (CAS 7173-62-8) For Research: Application as a Corrosion Inhibitor." Benchchem.
  • American Chemical Society (ACS). "Screening and Quantification of Aliphatic Primary Alkyl Corrosion Inhibitor Amines in Water Samples by Paper Spray Mass Spectrometry." Analytical Chemistry.
  • IntechOpen. "Adsorption Isotherm Modeling in Corrosion Inhibition Studies." IntechOpen.

Sources

Comparative

Comparative Analysis of the Emulsifying Properties of N-oleyl-1,3-diaminopropane and Non-Ionic Surfactants

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Overview In pharmaceutical form...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Overview

In pharmaceutical formulation and advanced drug delivery, the selection of an emulsifier dictates not only the physical stability of the emulsion but also its pharmacokinetic profile and cellular interaction. As formulation scientists, we frequently evaluate the trade-offs between charge-based stabilization and steric stabilization.

This guide provides an in-depth comparative analysis between N-oleyl-1,3-diaminopropane (a long-chain fatty diamine often referred to as Oleyl diamine or Duomeen O) and standard non-ionic surfactants (such as Polysorbates and Alkyl Polyglucosides).

The Causality of Stabilization

N-oleyl-1,3-diaminopropane is an amphiphilic molecule featuring a hydrophobic oleyl chain and a hydrophilic diamine headgroup [1]. Its emulsifying power is fundamentally tied to its pH-dependent ionization. At physiological or acidic pH, the primary and secondary amine groups protonate, conferring a high positive surface charge to the oil droplets. This results in robust electrostatic repulsion (Zeta potential > +30 mV), which prevents droplet flocculation and coalescence.

Conversely, non-ionic surfactants rely on bulky, uncharged hydrophilic headgroups (e.g., polyoxyethylene chains in Polysorbate 80 or glucose rings in Alkyl Polyglucosides) to create a physical barrier around the droplet. This steric hindrance is highly resilient to pH fluctuations and high electrolyte concentrations, though it lacks the targeted electrostatic binding capabilities of cationic systems [2].

Caption: Logical pathways of emulsion stabilization: Electrostatic vs. Steric mechanisms.

Comparative Performance Data

To objectively compare these systems, we must look at their physicochemical behavior under typical formulation conditions. The table below synthesizes the quantitative and qualitative differences between N-oleyl-1,3-diaminopropane and a benchmark non-ionic surfactant (Polysorbate 80).

ParameterN-oleyl-1,3-diaminopropane (Cationic Diamine)Polysorbate 80 (Non-Ionic)
Primary Stabilization Mechanism Electrostatic RepulsionSteric Hindrance
Typical Zeta Potential (pH 6.0) +35 mV to +50 mV-5 mV to +5 mV (Near Neutral)
pH Sensitivity High (De-protonates at pH > 9, causing instability)Low (Stable across pH 2.0 - 10.0)
Electrolyte Tolerance Low (Susceptible to charge shielding by counter-ions)High (Unaffected by ionic strength)
Cellular Interaction High (Binds to anionic cell membranes; higher cytotoxicity)Low (Highly biocompatible; low cytotoxicity)
Primary Pharmaceutical Use Lipid Nanoparticles (LNPs), Gene Editing Vectors [3]Systemic API Solubilization, Biologics Stabilization

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of these emulsifiers must follow a self-validating system. The following protocols are designed to not only formulate the emulsions but to stress-test the underlying causality of their stabilization mechanisms.

Protocol A: Preparation of O/W Emulsions via High-Shear Homogenization

Objective: Establish a baseline emulsion using equivalent molar concentrations of surfactants.

  • Aqueous Phase Preparation: Prepare a 10 mM Acetate buffer (pH 5.5) to ensure the complete protonation of N-oleyl-1,3-diaminopropane.

  • Oil Phase Preparation: Dissolve the chosen surfactant (either 2% w/v N-oleyl-1,3-diaminopropane or 2% w/v Polysorbate 80) into a pharmaceutical-grade lipid carrier (e.g., Squalene or Medium Chain Triglycerides) at 60°C.

  • Primary Emulsification: Slowly inject the aqueous phase into the oil phase while mixing at 5,000 RPM using a high-shear rotor-stator homogenizer (e.g., Ultra-Turrax).

  • Size Reduction: Pass the coarse emulsion through a high-pressure homogenizer at 10,000 psi for 3-5 cycles until the poly-dispersity index (PDI) is < 0.2.

  • Cooling: Rapidly cool the emulsion to room temperature in an ice bath to lock in droplet size.

Protocol B: pH-Stress Stability and Zeta Potential Titration

Objective: Validate the mechanistic dependency of the diamine emulsion on pH compared to the non-ionic control.

  • Aliquot Distribution: Divide both the diamine-stabilized and non-ionic-stabilized emulsions into 5 separate vials.

  • pH Titration: Adjust the pH of the vials to 3.0, 5.0, 7.0, 9.0, and 11.0 using 0.1 M HCl or 0.1 M NaOH.

  • Incubation: Incubate the samples at 25°C for 24 hours.

  • Analytical Characterization:

    • Measure the Zeta Potential via Electrophoretic Light Scattering (ELS).

    • Measure the Droplet Size via Dynamic Light Scattering (DLS).

  • Causality Check: The N-oleyl-1,3-diaminopropane emulsion will show a sharp drop in Zeta potential and a corresponding spike in droplet size (coalescence) at pH > 9.0 due to amine deprotonation. The non-ionic emulsion will remain statistically unchanged across the pH gradient.

Caption: Self-validating experimental workflow for emulsion characterization and stress testing.

Applications in Advanced Drug Development

The choice between these two classes of emulsifiers dictates the functional application of the final drug product:

1. Gene Therapy and Nucleic Acid Delivery: N-oleyl-1,3-diaminopropane is highly valuable in the creation of Lipid Nanoparticles (LNPs) for gene editing and mRNA delivery. Because nucleic acids (like CRISPR/Cas9 mRNA or guide RNAs) are highly anionic, the cationic nature of the protonated diamine allows for efficient electrostatic complexation and encapsulation [3]. Furthermore, the positive surface charge of the resulting emulsion facilitates interaction with the negatively charged cellular glycocalyx, promoting endosomal uptake.

2. Systemic Small Molecule Solubilization: For traditional intravenous or oral formulations of hydrophobic small molecules, non-ionic surfactants remain the gold standard. Their reliance on steric hindrance rather than charge prevents unwanted interactions with serum proteins (opsonization) and minimizes hemolysis and cytotoxicity [4]. They provide a reliable, inert vehicle for API delivery without the complex pH dependencies associated with fatty amines.

Conclusion

While non-ionic surfactants offer broad-spectrum stability and superior biocompatibility for general pharmaceutical emulsions, N-oleyl-1,3-diaminopropane provides specialized, charge-driven capabilities. By understanding the causality behind their stabilization mechanisms—steric hindrance versus electrostatic repulsion—formulation scientists can strategically deploy these excipients to engineer sophisticated delivery systems, from inert solubilizers to active nucleic acid vectors.

References

  • National Center for Biotechnology Information. "N-Oleyl-1,3-propanediamine | C21H44N2 | CID 6435904." PubChem Database. URL:[Link]

  • Google Patents. "WO2022060871A1 - Lipid formulations for gene editing." World Intellectual Property Organization.
  • Office of Scientific and Technical Information (OSTI). "Screening Methods for Selection of Surfactant Formulations." U.S. Department of Energy. URL:[Link]

Safety & Regulatory Compliance

Safety

1,3-Propanediamine, N-9-octadecenyl- proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a matter of regulatory compliance, but as an exercise in predictive risk management. 1,3-Propanediamine, N-9-octadecenyl- (CAS: 7...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a matter of regulatory compliance, but as an exercise in predictive risk management. 1,3-Propanediamine, N-9-octadecenyl- (CAS: 7173-62-8), widely known as N-Oleyl-1,3-propanediamine or Duomeen O, is a highly versatile aliphatic diamine utilized in drug formulation, liposomal delivery systems, and corrosion inhibition.

However, its distinct molecular architecture—a long, lipophilic oleyl chain paired with a highly reactive, hydrophilic diamine head—imparts severe corrosivity, acute aquatic toxicity, and significant environmental persistence[1]. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and terminal disposal of this compound. By understanding the mechanistic causality behind each procedural step, laboratory personnel can ensure both scientific integrity and uncompromised safety.

Physicochemical & Hazard Profiling

To design an effective disposal and handling strategy, we must first quantify the threat. The compound's high boiling point and lipophilicity mean it will not readily evaporate; spills will persist and penetrate porous surfaces. Furthermore, its basicity (due to primary and secondary amine groups) causes immediate saponification of skin lipids upon contact, leading to severe chemical burns[1][2].

Table 1: Quantitative Hazard & Physicochemical Data

ParameterValue / DescriptionCausality / Impact on Handling
CAS Number 7173-62-8Unique identifier for tracking and waste manifesting.
Molecular Weight 324.59 g/mol High molecular weight contributes to low volatility.
Density ~0.851 g/cm³Lighter than water; will float and spread on aqueous surfaces.
Flash Point >150°C (Closed Cup)Low flammability risk at room temperature, but yields toxic gases if burned[1].
Water Solubility InsolublePrecludes the use of water for initial spill dilution or cleanup.
GHS Hazard Codes H302, H314, H318, H410Corrosive to tissues; highly toxic to aquatic life with long-lasting effects[3][4][5].

Operational Handling Protocol

The handling of N-Oleyl-1,3-propanediamine requires strict barrier methods and environmental controls to prevent reagent degradation and personnel exposure[3][6].

Step-by-Step Handling Workflow:

  • Engineering Controls: Execute all transfers within a Class II Type B2 Biological Safety Cabinet or a certified chemical fume hood.

    • Causality: While volatility is low, aerosolization during pipetting or mixing can cause severe respiratory tract irritation (H335)[3].

  • PPE Selection: Don heavy-duty nitrile or butyl rubber gloves (minimum 0.4mm thickness), a polyethylene-coated lab coat, and tight-fitting chemical splash goggles.

    • Causality: The lipophilic oleyl tail facilitates rapid dermal penetration, carrying the corrosive diamine head into deeper tissues. The amine groups cause irreversible corneal damage upon ocular contact[2][4].

  • Inert Atmosphere Processing: Purge the primary container with Argon or Nitrogen before sealing.

    • Causality: Amines rapidly react with atmospheric carbon dioxide to form insoluble carbamates, and are prone to oxidative degradation. Inerting ensures reagent longevity and experimental reproducibility.

  • Tool Selection: Use non-sparking tools and avoid simultaneous handling of strong oxidizing agents or concentrated acids[6].

    • Causality: Mixing concentrated amines with acids results in violent, exothermic acid-base reactions that can shatter glass containers.

Spill Response & Containment Workflow

In the event of a breach, immediate containment is critical due to the compound's severe aquatic toxicity (H410)[5][7]. Standard aqueous cleanup methods will fail and exacerbate the contamination footprint.

Step-by-Step Spill Protocol:

  • Isolate & Evacuate: Immediately clear the area of unprotected personnel and remove all sources of ignition[3][6].

  • Source Control: If safe to do so, upright the container or plug the leak to halt the flow.

  • Dry Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand, silica gel, or a commercial universal binder[5].

    • Causality: Because the compound is water-insoluble, introducing water will create a highly toxic, corrosive emulsion that spreads rapidly into floor drains[7].

  • Mechanical Collection: Use a spark-proof shovel to collect the saturated absorbent. Transfer the material into a high-density polyethylene (HDPE) or Teflon-lined waste drum[6].

  • Self-Validating Decontamination: Wash the residual surface with a dilute, mildly acidic detergent solution (e.g., 1% citric acid) to neutralize trace amines. Validate decontamination by swabbing the surface with pH paper; a neutral pH (7.0) confirms complete removal of the basic diamine. Collect all rinsate as hazardous waste.

SpillResponse Start Spill Detected (N-Oleyl-1,3-propanediamine) Evac Evacuate Area & Don PPE (Respirator, Nitrile) Start->Evac Contain Dry Containment (Inert Absorbent: Sand/Silica) Evac->Contain Collect Collect in HDPE Container Contain->Collect Decon Acidic Detergent Wash (Validate pH = 7.0) Collect->Decon Incinerate High-Temp Incineration (Approved Facility) Decon->Incinerate

Caption: Figure 1: Step-by-step spill response and containment workflow for aliphatic diamines.

Terminal Disposal Procedures

Standard drain disposal is strictly prohibited. The compound's persistence and toxicity to aquatic organisms dictate that it must be intercepted and destroyed before reaching municipal wastewater systems[3][5].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect N-Oleyl-1,3-propanediamine waste in clearly labeled, dedicated, tightly-closed HDPE containers[3].

    • Causality: Segregation prevents accidental mixing with halogenated solvents (which can trigger spontaneous alkylation reactions) or acidic waste streams (which cause exothermic boiling).

  • Labeling Compliance: Affix GHS-compliant labels indicating "Corrosive" and "Environmentally Hazardous" (Dead tree/fish symbol). Include the specific CAS (7173-62-8) and the statement: "Contains Aliphatic Amines"[3][6].

  • Secure Storage: Store the waste container locked up in a cool, dry, well-ventilated secondary containment area, away from direct sunlight[3][6].

  • Terminal Destruction (Incineration): Transfer the waste to a licensed, EPA/RCRA-approved (or regional equivalent) hazardous waste disposal facility (P501 compliance)[3][5][6].

    • Causality: The mandated disposal method is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers. Thermal decomposition of amines generates highly toxic carbon and nitrogen oxides (CO, CO2, NOx)[1][2]. Scrubbers are chemically required to neutralize these gases and prevent atmospheric pollution.

WasteFate Waste Liquid/Solid Waste (N-Oleyl-1,3-propanediamine) Segregate Segregate in HDPE Container Waste->Segregate Store Store Locked Up (Cool, Dry, Ventilated) Segregate->Store Transport Licensed HazMat Transport Store->Transport Incinerate High-Temp Incineration (with NOx Scrubbers) Transport->Incinerate Fate Terminal Destruction (CO2, H2O, N2) Incinerate->Fate

Caption: Figure 2: Logical progression of waste segregation and terminal chemical destruction.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Oleyl-1,3-propanediamine. Retrieved from 3

  • Chevron. (2025). Safety Data Sheet. Retrieved from 4

  • Echemi. (n.d.). Safety Data Sheet: N1-(9Z)-9-Octadecen-1-yl-1,3-propanediamine. Retrieved from 6

  • Bituminous Products. (2019). Safety Data Sheet: Bitumite. Retrieved from 2

  • Autoteiledirekt.de. (2020). SAFETY DATA SHEET: Valvoline HYBRID DCT SYNTHETIC BLEND GEAR OIL. Retrieved from 5

  • Ataman Kimya. (n.d.). OLEYL PROPYLENE DIAMINE Technical Data. Retrieved from

  • Scribd. (n.d.). Duomeen Ol MSDS. Retrieved from 1

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 1,3-Propanediamine, N-9-octadecenyl-

This document provides essential, immediate safety and logistical information for the handling and disposal of 1,3-Propanediamine, N-9-octadecenyl- (CAS No. 7173-62-8), also known as N-Oleyl-1,3-propanediamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 1,3-Propanediamine, N-9-octadecenyl- (CAS No. 7173-62-8), also known as N-Oleyl-1,3-propanediamine. As researchers, scientists, and drug development professionals, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the risks and mitigation strategies.

Understanding the Inherent Risks: A Proactive Stance on Safety

1,3-Propanediamine, N-9-octadecenyl- is a versatile compound with a hazard profile that demands rigorous adherence to safety protocols. Its primary threats to laboratory personnel include:

  • Dermal and Ocular Corrosivity : This chemical can cause severe skin burns and serious eye damage.[1][2][3] The amine functional groups contribute to its corrosive nature, capable of causing significant tissue damage upon contact.

  • Acute Oral Toxicity : It is harmful if swallowed, with the potential for systemic effects.[1][2][3][4]

  • Respiratory Irritation : Inhalation of vapors, mists, or fumes can lead to irritation of the respiratory tract.[4]

  • Target Organ Damage : Prolonged or repeated exposure, particularly through ingestion, may cause damage to organs.[5]

  • Aquatic Toxicity : This substance is hazardous to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[2][5]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

The Core of Protection: A Detailed PPE Protocol

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE for various laboratory operations involving 1,3-Propanediamine, N-9-octadecenyl-.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Tightly fitting safety gogglesChemically resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatNot typically required if handled exclusively within a certified chemical fume hood.
High-Volume Handling or Operations with Splash Potential Chemical safety goggles and a face shieldChemically resistant gloves (e.g., Nitrile, Neoprene)Chemically resistant apron over a laboratory coatUse in a well-ventilated area with local exhaust ventilation. If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
Emergency Response (e.g., large spill) Chemical safety goggles and a full-face shieldHeavy-duty, chemically resistant glovesFull-body chemical-resistant suitSelf-contained breathing apparatus (SCBA)
Step-by-Step Guide to Donning and Doffing PPE

Proper procedure in donning and doffing PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning Sequence A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Eye/Face Protection B->C D 4. Gloves C->D

Caption: Sequential process for correctly putting on PPE.

Doffing PPE Workflow

G cluster_doffing Doffing Sequence A 1. Gloves B 2. Eye/Face Protection A->B C 3. Lab Coat B->C D 4. Respirator (if required) C->D

Caption: Sequential process for correctly removing PPE to avoid contamination.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Handling Procedures:

  • Ventilation is Key : Always handle 1,3-Propanediamine, N-9-octadecenyl- in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][4][7]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][4]

  • Safe Transfer : Use appropriate tools and techniques to prevent splashes and aerosol generation.[8]

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5]

Decontamination and Disposal:

  • Spill Management : In the event of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[4]

  • Waste Disposal : Dispose of waste material and contaminated PPE in accordance with all applicable federal, state, and local regulations.[5] Do not allow the product to enter drains or waterways.[4]

  • Contaminated Clothing : Remove and wash contaminated clothing before reuse.[2][4]

Emergency Protocols: Preparedness for the Unexpected

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2][5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

References

  • N-Oleyl-1,3-propanediamine - AK Scientific, Inc.

  • N-Oleyl-1,3-propanediamine | C21H44N2 | CID 6435904 - PubChem.

  • N1-(9Z)-9-Octadecen-1-yl-1,3-propanediamine SDS, 7173-62-8 Safety Data Sheets.

  • SAFETY DATA SHEET - Solenis.

  • SAFETY DATA SHEET - Fisher Scientific.

  • N-Oleyldiethanolamine SDS, 13127-82-7 Safety Data Sheets - ECHEMI.

  • POE (2) OLEYL AMINE (cas 13127-82-7) SDS/MSDS download - GuideChem.

  • Download MSDS - Yeser® Aslan O/12.

  • PEG-2 Oleamine CAS 13127-82-7 - Industrial Chemical Raw Materials Supplier.

  • SAFETY DATA SHEET - TCI Chemicals.

  • Oleyl amine polyoxyethylene ether; N-Polyoxyethylated-N-oleylamine CAS 13127-82-7(n=2) - TRUNNANO.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine | C24H51N3 | CID - PubChem.

  • OLEYL PROPYLENE DIAMINE - Ataman Kimya.

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